Dorzolamide hydrochloride is a topical carbonic anhydrase inhibitor (CAI) specifically developed for ophthalmic use. Approved by the FDA in 1994, it was the first CAI designed for topical administration to treat elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension [1] [2]. As a sulfonamide derivative, dorzolamide represents a significant advancement over systemic CAIs by providing targeted ocular therapy while minimizing systemic side effects [3] [1].
The drug is typically administered as a 2% ophthalmic solution (20 mg/mL), often under brand names such as Trusopt (as monotherapy) or Cosopt (in fixed-dose combination with timolol) [3] [4]. Its development marked an important milestone in ophthalmology, being one of the first medications in human therapy resulting from structure-based drug design approaches [1].
Table: Dorzolamide Basic Drug Profile
| Attribute | Specification |
|---|---|
| Generic Name | Dorzolamide / this compound |
| Drug Class | Carbonic Anhydrase Inhibitor |
| Approval Year | 1994 (USA) [5] |
| Primary Indications | Open-angle glaucoma, Ocular hypertension [3] |
| Common Formulations | Trusopt (monotherapy), Cosopt (with timolol) [3] |
| Standard Dosage | 2% ophthalmic solution; 1 drop in affected eye(s) three times daily [4] |
Dorzolamide exerts its therapeutic effect through specific inhibition of carbonic anhydrase (CA) isoenzymes, particularly CA-II and CA-IV, which are predominantly expressed in the ciliary processes of the eye [6]. The carbonic anhydrase enzyme family catalyzes the fundamental reversible reaction: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ (bicarbonate ion) [6].
In the ciliary body, bicarbonate ions produced by CA are essential for the active transport of sodium ions, which establishes an osmotic gradient that drives aqueous humor production [1] [6]. By inhibiting CA-II in the ciliary processes, dorzolamide disrupts bicarbonate production, thereby reducing sodium transport and subsequently decreasing fluid movement into the posterior chamber of the eye [3] [6]. Dorzolamide exhibits remarkably high specificity for CA-II, demonstrating approximately 4000-fold greater affinity for carbonic anhydrase II compared to carbonic anhydrase I [3].
The following diagram illustrates dorzolamide's mechanism in reducing aqueous humor production:
Dorzolamide inhibits carbonic anhydrase II, disrupting bicarbonate production and subsequent aqueous humor formation.
This primary mechanism reduces aqueous humor secretion by the ciliary epithelium, leading to a significant decrease in intraocular pressure by approximately 20% from baseline [1] [2]. The reduction in IOP helps prevent optic nerve damage in glaucoma patients, slowing disease progression and visual field loss [3].
Beyond IOP reduction, dorzolamide demonstrates vasodilatory properties in retinal and retrobulbar circulation [7] [2]. Research indicates that dorzolamide increases end-diastolic velocity and reduces the resistivity index in the ophthalmic artery, central retinal artery, and short posterior ciliary arteries [2]. This improvement in ocular blood flow may provide additional neuroprotective benefits beyond pressure-lowering effects, potentially contributing to optic nerve protection in glaucoma management [2].
The vasodilation appears to be mediated through multiple CA isoenzymes, with a probable crucial role played by the membrane-bound isoform CA-IV [7]. This effect on vascular tone may result from alterations in pH and CO₂ levels in ocular tissues following carbonic anhydrase inhibition [7].
The carbonic anhydrase enzyme family comprises multiple structurally distinct isoenzymes with different tissue distributions, subcellular localization, and catalytic activities [7]. In the human eye, the most relevant isoenzymes include CA-I, CA-II, CA-IV, CA-IX, and CA-XII [7] [6].
CA-II represents the primary cytoplasmic isoenzyme found abundantly in the ciliary processes, retinal pigment epithelium, lens, and corneal endothelium [6]. CA-IV is a glycosylphosphatidylinositol-anchored membrane-bound enzyme expressed in various ocular tissues, including the choroid and retinal vasculature [7] [6]. The distribution of these isoenzymes throughout ocular structures explains both the therapeutic effects and some side effect profiles of carbonic anhydrase inhibitors.
Dorzolamide exhibits marked selectivity among carbonic anhydrase isoenzymes, which is crucial for its therapeutic profile and reduced systemic side effects compared to non-selective inhibitors. The table below presents inhibition constants (Kᵢ) for dorzolamide and reference inhibitors against key human CA isoenzymes:
Table: Carbonic Anhydrase Inhibition Constants (Kᵢ in nM) of Dorzolamide and Reference Compounds [7]
| Compound | hCA I | hCA II | hCA IV | hCA IX | hCA XII |
|---|---|---|---|---|---|
| Dorzolamide (DRZ) | >10,000 | 9.0 | 8,500 | 52.0 | 3.5 |
| Benzolamide (BZA) | 15.0 | 9.0 | 12.0 | 45.0 | 3.5 |
| Acetazolamide (AAZ) | 250 | 12 | 74 | 25.8 | 5.7 |
| Compound 3 | 4,014 | 5.8 | 370.8 | 55.7 | 9.1 |
| Compound 5 | >10,000 | >10,000 | 76.4 | 1,350.0 | 730.0 |
The data demonstrates dorzolamide's strong specificity for hCA II (Kᵢ = 9.0 nM) with significantly weaker inhibition of hCA I (Kᵢ > 10,000 nM) and hCA IV (Kᵢ = 8,500 nM) [7]. This selective inhibition profile differentiates dorzolamide from other CAIs like benzolamide and acetazolamide, which show broader inhibition across multiple isoenzymes [7].
Following topical ophthalmic administration, dorzolamide penetrates the cornea effectively, reaching therapeutic concentrations in the ciliary body [1]. The drug is absorbed systemically after topical administration, with plasma concentrations generally remaining low but detectable [3].
Dorzolamide exhibits approximately 33% binding to plasma proteins and demonstrates a unique distribution pattern characterized by significant accumulation in red blood cells [3] [1]. This erythrocyte accumulation occurs due to high-affinity binding to CA-II within red blood cells, which serves as a reservoir for the drug and its metabolites [3].
Dorzolamide undergoes hepatic metabolism primarily to N-desethyldorzolamide, which retains some carbonic anhydrase inhibitory activity but with reduced potency compared to the parent compound [3]. Both dorzolamide and its metabolite accumulate in red blood cells due to binding with cytoplasmic CA-I and CA-II [3].
The elimination profile of dorzolamide is characterized by a prolonged terminal half-life estimated at approximately four months, reflecting slow release from red blood cells [3] [1]. The drug is primarily excreted unchanged in the urine, with the metabolite N-desethyldorzolamide also detectable in urine [3].
Table: Pharmacokinetic Parameters of Dorzolamide [3] [1]
| Parameter | Characteristics |
|---|---|
| Ocular Penetration | Readily penetrates cornea following topical administration |
| Systemic Absorption | Yes, but plasma concentrations generally below assay limit of quantitation (15 nM) |
| Protein Binding | ~33% bound to plasma proteins |
| Erythrocyte Accumulation | Significant, due to binding with CA-II in red blood cells |
| Metabolism | Hepatic metabolism to N-desethyldorzolamide (less active) |
| Elimination Half-life | ~4 months (reflecting slow release from red blood cells) |
| Excretion | Primarily renal (unchanged drug and metabolite) |
Dorzolamide demonstrates significant efficacy in reducing elevated intraocular pressure, with clinical studies showing approximately 20-25% reduction from baseline IOP measurements [1] [2]. The peak ocular hypotensive effect typically occurs within approximately two hours following ophthalmic administration [3].
When used in combination with other ocular hypotensive agents, particularly beta-adrenergic antagonists like timolol, dorzolamide exhibits additive IOP-lowering effects [3] [2]. This synergistic effect makes fixed-dose combinations particularly valuable for patients requiring multiple medications to achieve target IOP levels [2] [8].
Beyond IOP reduction, dorzolamide demonstrates beneficial effects on ocular hemodynamics. A 60-month prospective study comparing dorzolamide and brinzolamide, each added to timolol, found that dorzolamide significantly increased end-diastolic velocity and reduced resistivity index in the ophthalmic artery, central retinal artery, and short posterior ciliary arteries [2]. These hemodynamic improvements were sustained throughout the five-year study period and were not observed with brinzolamide treatment [2].
This enhancement of retrobulbar blood flow may provide additional neuroprotective benefits for glaucoma patients beyond IOP control alone, potentially contributing to improved long-term outcomes [2].
Recent advances in dorzolamide formulation have focused on extending ocular residence time and improving corneal permeability. Research on dorzolamide nanoliposomes has demonstrated enhanced transcorneal permeation compared to conventional solutions, with formulations prepared using the thin layer hydration (TLH) method showing superior performance [5].
These nanoliposomal systems with 7:4 molar ratios of phosphatidylcholine to cholesterol exhibited significantly higher encapsulation efficiency (57.51% ± 4.02%) and demonstrated prolonged IOP-lowering activity compared to conventional dorzolamide solutions and marketed preparations [5]. The improved performance is attributed to enhanced corneal contact time and more efficient drug delivery to target tissues.
Innovative self-assembled drug nanostructures (SADN) composed of this compound and L-α-Phosphatidylcholine have shown promising results for sustained ocular delivery [9]. Optimized formulae prepared at pH 8.7 demonstrated significantly higher Cmax in aqueous humor and extended control over IOP compared to the marketed Trusopt product [9].
These advanced nanocarrier systems create stable low-energy state structures through noncovalent interactions, offering advantages such as higher drug loading capacity, lower drug leakage, and better permeation capabilities through biological membranes compared to conventional encapsulation systems [9].
Physiologically relevant media such as simulated tear fluid (STF pH 7.4) are recommended for in vitro drug release testing of ocular formulations to better predict in vivo performance [8]. The following protocol describes the setup for evaluating dorzolamide release from ophthalmic formulations:
Materials: Franz diffusion cells with 10.5 mL receiver medium capacity, dialysis tubing cellulose membrane (MWCO = 12-14,000 Da), simulated tear fluid (pH 7.4), thermostatically controlled water bath maintained at 32°C ± 0.5°C to simulate ocular surface temperature [5] [9].
Procedure:
First-order derivative UV spectrophotometry provides an effective method for simultaneous determination of dorzolamide and timolol in fixed-dose combinations during in vitro release testing [8]. The method eliminates spectral interference between the two compounds through mathematical processing of overlapping absorption spectra.
Key parameters for dorzolamide quantification:
This analytical approach offers advantages of simplicity, rapidity, and cost-effectiveness while maintaining appropriate accuracy and sensitivity for quality control and drug release testing applications [8].
Dorzolamide represents a scientifically sophisticated therapeutic agent that exemplifies the principles of targeted drug design and enzyme-specific inhibition. Its mechanism centered on selective carbonic anhydrase II inhibition in the ciliary processes provides effective intraocular pressure control while minimizing systemic side effects through topical administration.
The ongoing development of advanced delivery systems including nanoliposomes and self-assembled nanostructures promises to further enhance dorzolamide's pharmacokinetic profile and therapeutic efficacy. These innovations may potentially reduce dosing frequency, improve patient compliance, and optimize ocular hemodynamic benefits in glaucoma management.
The solid-state structure of this compound is characterized by multiple crystalline forms. The following table summarizes the key information for Form III, a stable form suitable for pharmaceutical preparation, alongside data for other forms mentioned in the literature.
| Property | Form I & II (Referenced) | Form III (Novel Crystalline Form) |
|---|---|---|
| Designation | Form I, Form II [1] | Form III [1] |
| Key Characteristics | Mentioned as previously known forms [1] | Stable; does not spontaneously convert to other known forms; suitable for pharmaceutical preparations [1] |
| XRPD Peaks (2θ) | Information not available in search results | 5.7, 8.6, 15.5, 16.1, 16.8, 16.9, 17.2, 18.4, 19.0, 21.1, 22.5, 23.2, 25.1, 25.6, 27.3, 28.9, 30.5 [1] |
| Preparation Process | Information not available in search results | Precipitated from a DMSO solution of Dorzolamide (free base or HCl) by adding an alcohol (e.g., IPA, ethanol) [1] |
The following workflow outlines a general method for preparing this compound Form III based on the patent literature. Always refer to the original source and validate the process in a controlled laboratory setting.
General synthesis workflow for Dorzolamide HCl Form III crystallization [1].
Detailed Steps:
Alternative Pathway: Form III can also be prepared by dissolving existing this compound (Form I or II) in DMSO, heating to 60°C, and then adding IPA at room temperature to precipitate the new form [1].
Dorzolamide is recognized as a pioneering example of Structure-Based Drug Design (SBDD) [2] [3]. Its development in the early 1990s leveraged computational methods, which were advanced for the time:
For quick reference, here is a table consolidating the fundamental chemical data for this compound.
| Property | Value / Description |
|---|---|
| IUPAC Name | (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride [4] |
| Molecular Formula | C10H17ClN2O4S3 [4] [5] |
| Molecular Weight | 360.90 g/mol [5] |
| CAS Registry Number | 130693-82-2 [4] [5] |
| InChI Key | OSRUSFPMRGDLAG-QMGYSKNISA-N [6] [4] |
The search results provide a solid foundation on Form III, but a comprehensive whitepaper may require deeper investigation.
The table below summarizes the core pharmacokinetic parameters of topically applied dorzolamide.
| Parameter | Details |
|---|---|
| Administration | Topical ophthalmic solution (2%) [1] [2] |
| Primary Site of Action | Ciliary processes of the eye [1] |
| Onset of Action | ~2 hours [3] [4] |
| Peak Effect in Aqueous Humor | ~2 hours post-dose [3] |
| Aqueous Humor Half-Life | Absorption (t₁/₂): 1.2 h; Elimination (t₁/₂): 3.0 h [3] |
| Systemic Half-Life | Very long, >4 months (due to binding to RBC CA) [1] [4] |
| Metabolism | Hepatic, via CYP450 to N-desethyldorzolamide [1] [4] |
| Elimination | Renal excretion of unchanged drug and metabolite [1] [4] |
| Protein Binding | ~33% to plasma proteins; primarily binds to Carbonic Anhydrase in Red Blood Cells [1] [4] |
A pivotal study compared the ocular distribution of dorzolamide and brinzolamide in pigmented rabbits. The table below shows the Area Under the Concentration-time curve (AUC₀–₂₄) after a single topical dose, indicating the total drug exposure in various tissues [5].
| Ocular Tissue | Dorzolamide AUC₀–₂₄ | Brinzolamide AUC₀–₂₄ | Fold Difference (DRZ vs. BRZ) |
|---|---|---|---|
| Aqueous Humor | 2,000* | 1,000* | 2.0 [5] |
| Optic Nerve | 9,000* | 1,000* | 9.0 [5] |
| Posterior Sclera | 2,600* | 1,000* | 2.6 [5] |
| Posterior Retina | 1,900* | 1,000* | 1.9 [5] |
| Anterior Retina | 1,400* | 1,000* | 1.4 [5] |
| Anterior Vitreous | 1,200* | 1,000* | 1.2 [5] |
Note: The exact AUC values (ng·h/mL) were not fully listed in the search results. The values for brinzolamide are normalized to 1,000 for comparison based on the stated fold differences. The data reliably shows relative distribution.
For researchers, the methodology from key studies provides a template for pharmacokinetic experiments.
1. Protocol for Single-Dose Ocular Pharmacokinetics [5]
2. Protocol for Human Aqueous Humor Pharmacokinetics [3]
The following diagram illustrates the journey of dorzolamide from administration to its site of action and elimination.
This pathway shows the dual route of dorzolamide: its local therapeutic action in the eye and systemic absorption leading to prolonged storage and elimination.
Dorzolamide binds to the active site of hCA II, a deep conical cavity. The table below summarizes the key interactions:
| Binding Aspect | Description |
|---|---|
| Primary Interaction | Coordination of deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion [1] [2]. |
| Zinc Ligand Environment | Zn²⁺ is coordinated by three histidine residues (His94, His96, His119) in hCA II [1] [2]. |
| Key Hydrogen Bonds | Interactions with the protein backbone stabilize the inhibitor's orientation [3]. Neutron crystallography shows the protonation state of these bonds is crucial for high-affinity binding [3]. |
| Active Site Regions | The active site is divided into hydrophobic and hydrophilic halves; the thienothiopyran ring of dorzolamide interacts with these regions [2]. |
The following diagram illustrates the multi-step mechanism by which dorzolamide binds to and inhibits the hCA II enzyme:
Dorzolamide inhibition mechanism of hCA II.
Experimental data from various studies confirms the high-affinity binding of dorzolamide to hCA II.
| Parameter | Value | Experimental Context / Notes |
|---|---|---|
| Kᵢ (Inhibition Constant) | 9.1 nM [2] | Measured against human CA II using stopped-flow spectroscopy. |
| Kᵢ (Inhibition Constant) | 52.0 nM [2] | Measured against human CA IX-mimic. |
| Kd (Dissociation Constant) | 0.0011 µM (1.1 nM) [4] | High-affinity site on human erythrocyte CA-II (in vitro). |
| Kd (Dissociation Constant) | 2.8 µM [4] | Low-affinity site on human erythrocyte CA-I (in vitro). |
| IC₅₀ (Half Maximal Inhibitory Concentration) | 0.23 - 43 nM [3] | Range from multiple assay types, as reported in BindingDB for the 6BC9 structure. |
Thermodynamic parameters derived from fluorescence quenching studies ( [5] [1]) indicate the binding is spontaneous and driven by enthalpy. The negative values for ΔG and ΔH suggest that the binding is favored and involves strong non-covalent interactions like hydrogen bonding and van der Waals forces.
Several biophysical and structural techniques are used to characterize the dorzolamide-hCA II interaction:
The high-affinity binding of dorzolamide to hCA II is directly responsible for its clinical effect of lowering intraocular pressure in glaucoma [7]. Although topical administration minimizes systemic exposure, dorzolamide can be absorbed into the bloodstream. It exhibits significant and long-lasting accumulation in erythrocytes due to binding to the abundant CA-II isoenzyme within red blood cells [4] [8] [7]. Its terminal elimination half-life from RBCs is notably long, exceeding 120 days [7]. This accumulation explains rare cases of systemic side effects, such as metabolic acidosis and normocytic anemia, particularly in patients with compromised renal function who cannot efficiently eliminate the drug [8].
This route is widely used for its direct and stereocontrolled approach.
Step 1: Activation of the Hydroxy Group The chiral alcohol is converted to a better leaving group, typically a mesylate or benzenesulfonate.
Step 2: Introduction of the Acetamido Group (Ritter Reaction & Alternatives) This step installs the nitrogen functionality. The traditional Ritter reaction has known issues with chiral purity.
Step 3: Reduction of Acetamido to Ethylamino Group The acetamido group is reduced to the required ethylamine.
Step 4: Sulfonamide Installation and Final Salt Formation The thiophene ring is sulfonated, then converted to the sulfonamide, a critical step for carbonic anhydrase inhibition [3].
This older route involves synthesizing a racemic dorzolamide base and then separating the desired (4S,6S)-isomer.
Several patents and studies focus on optimizing these routes for industrial-scale production, addressing yield, purity, and safety.
| Improvement Area | Specific Advancement | Impact | Citation |
|---|---|---|---|
| Chiral Purity | SN2 nucleophilic substitution with acetamide instead of Ritter reaction. | Increases chiral purity to ≥95%; avoids difficult purification. | [1] |
| Overall Yield | Optimization of cyclization and esterification steps in ketone intermediate synthesis. | Increased yield of a key intermediate from 40% to 60%. | [6] |
| Safety & Cost | Replacement of expensive/hazardous reagents (e.g., Oxone) and avoidance of column chromatography for cis/trans separation. | More suitable for industrial scale-up; reduces cost and safety risks. | [4] [7] |
Rigorous in-process control and purification are essential to obtain the final Active Pharmaceutical Ingredient (API) with high purity.
The following diagram illustrates the logical decision-making process for selecting a synthetic route, based on the primary considerations of chiral control and final purification.
Synthetic route selection is primarily driven by the approach to chiral center control
Dorzolamide hydrochloride represents a significant advancement in ophthalmologic therapeutics as the first topical carbonic anhydrase inhibitor developed for managing elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension. Introduced to the market in 1995, this non-bacteriostatic sulfonamide derivative specifically targets carbonic anhydrase isoform II (CA-II), which plays a pivotal role in aqueous humor production within the ciliary processes of the eye [1] [2]. Unlike oral carbonic anhydrase inhibitors that cause significant systemic adverse effects, dorzolamide's topical formulation enables effective ocular hypotensive action while minimizing systemic exposure, making it a valuable option for patients who cannot tolerate systemic carbonic anhydrase inhibition [1].
The molecular mechanism of dorzolamide centers on its highly selective inhibition of carbonic anhydrase II, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions in the ciliary epithelium. This enzymatic reaction is crucial for the ionic transport processes that drive aqueous humor formation. By inhibiting CA-II, dorzolamide disrupts the production of bicarbonate ions, thereby reducing sodium and fluid transport into the posterior chamber of the eye [2]. This pharmacological action ultimately decreases aqueous humor secretion by approximately 50%, leading to a significant reduction in intraocular pressure without affecting outflow facilities [1] [2]. Dorzolamide exhibits remarkable enzymatic specificity, demonstrating approximately 4,000-fold greater affinity for carbonic anhydrase II compared to the CA-I isoenzyme, which accounts for its potent ocular effects and favorable safety profile [2].
The following diagram illustrates dorzolamide's mechanism of action at the cellular level in the ciliary epithelium:
Dorzolamide inhibits carbonic anhydrase II in ciliary epithelium, reducing bicarbonate-dependent aqueous humor production and intraocular pressure.
When administered as monotherapy three times daily in its standard 2% concentration, dorzolamide demonstrates consistent IOP reduction across multiple clinical studies. The peak effect occurs approximately 2 hours post-instillation, with a mean reduction of 4-6 mm Hg from baseline measurements. The trough effect, measured 8 hours after administration, maintains a pressure reduction of 3-4.5 mm Hg, demonstrating its sustained therapeutic effect throughout the dosing interval [1]. This efficacy profile makes dorzolamide particularly valuable for patients requiring around-the-clock IOP control without the systemic complications associated with oral carbonic anhydrase inhibitors.
The long-term efficacy of dorzolamide has been established in comparative studies lasting up to one year. In these extended trials, the ocular hypotensive efficacy of dorzolamide 2% administered three times daily was found to be comparable to betaxolol 0.5% administered twice daily, though slightly inferior to timolol 0.5% given twice daily [1]. This positions dorzolamide as an effective alternative for patients who cannot tolerate beta-blockers due to contraindications such as asthma, reactive airways disease, or specific cardiac conditions. The maintained efficacy over extended treatment periods underscores dorzolamide's value in the chronic management of glaucoma, where sustained IOP control is essential to prevent disease progression.
Dorzolamide demonstrates significant additive ocular hypotensive effects when used concomitantly with other antiglaucoma medications, particularly topical beta-adrenergic antagonists. Clinical studies have shown that the addition of dorzolamide to existing timolol therapy provides significantly greater IOP reduction than either agent alone [1]. This synergistic effect has led to the development of fixed-dose combination products, most notably with timolol, which have become mainstays in glaucoma management for patients requiring multiple mechanisms of IOP control.
The efficacy of dorzolamide as adjunctive therapy has been compared to other established glaucoma medications. In clinical evaluations, dorzolamide demonstrated equivalent efficacy to pilocarpine 2% administered four times daily when both were used as adjunctive therapies in patients already receiving timolol [1]. This comparable efficacy, combined with dorzolamide's superior tolerability and lack of miotic effects that can impair vision, positions it as a valuable option in multi-drug regimens. The fixed-combination dorzolamide/timolol formulation has shown particular promise, with studies demonstrating significant IOP reduction in various forms of glaucoma, including exfoliation glaucoma, where it demonstrated comparable efficacy to latanoprost 0.005% [3].
Table 1: Clinical Efficacy of Dorzolamide in Glaucoma Management
| Therapy Regimen | IOP Reduction (Peak) | IOP Reduction (Trough) | Administration Frequency | Comparative Efficacy |
|---|---|---|---|---|
| Dorzolamide 2% Monotherapy | 4-6 mm Hg | 3-4.5 mm Hg | 3 times daily | Similar to betaxolol 0.5%, slightly inferior to timolol 0.5% |
| Dorzolamide + Timolol | Enhanced effect | Enhanced effect | Varies by formulation | Superior to either agent alone |
| Fixed Combination Dorzolamide/Timolol | 18.1±3.0 mmHg (from 31.2±6.5 mmHg) | N/A | Twice daily | Similar to latanoprost 0.005% in exfoliation glaucoma |
| Dorzolamide + Other Beta-blockers | Additive effect | Additive effect | 3 times daily | Effective adjunctive therapy |
Table 2: Dorzolamide Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Mechanism of Action | Carbonic anhydrase II inhibition | Reduces aqueous humor production by ~50% |
| Enzyme Specificity | 4000-fold higher affinity for CA-II vs CA-I | Targeted action with reduced off-target effects |
| Time to Peak Effect | ~2 hours post-instillation | Optimal timing for efficacy assessment |
| Protein Binding | ~33% | Moderate plasma protein binding |
| Metabolism | Hepatic (CYP2E1, CYP3A2) to N-desethyldorzolamide | Active metabolite with weaker CA-II inhibition |
| Elimination Half-life | >120 days (in RBCs) | Prolonged retention due to CA-II binding in red blood cells |
| Excretion | Primarily renal (unchanged drug and metabolite) | Requires caution in renal impairment |
The most frequently reported adverse effects associated with dorzolamide therapy are local ocular reactions, which typically manifest as transient burning or stinging upon instillation. These symptoms are generally mild and self-limiting, often diminishing with continued use as patients adapt to the medication [1]. The bitter taste experienced by some patients results from the nasolacrimal drainage of the eye drops into the oropharynx, a common issue with topical ophthalmic preparations that can be mitigated by employing proper administration techniques such as gentle punctal occlusion after instillation [1] [3].
Beyond these transient sensory effects, dorzolamide has been associated with other ocular surface concerns. Conjunctivitis has been identified as the most common reason for therapy discontinuation in larger clinical studies, suggesting that chronic use may lead to inflammatory changes in some patients [1]. Additionally, the conventional preserved formulation containing benzalkonium chloride (BAK) can contribute to ocular surface disease with long-term use, manifesting as reduced tear break-up time, corneal abrasions, and elevated ocular surface disease index (OSDI) scores [4]. These findings have prompted the development of preservative-free formulations that demonstrate improved tolerability while maintaining therapeutic efficacy.
Unlike oral carbonic anhydrase inhibitors such as acetazolamide, which frequently cause metabolic acidosis, electrolyte imbalances, and paresthesias, topical dorzolamide exhibits a markedly improved systemic safety profile [1]. The limited systemic absorption following ocular administration results in negligible effects on acid-base balance or serum electrolyte concentrations, making it suitable for long-term use without requiring routine monitoring of these parameters [2].
Despite its favorable safety profile relative to oral agents, dorzolamide is not entirely free from systemic effects. When used in fixed-combination with timolol, there have been reports of bradycardia and asthmatic symptoms in susceptible individuals, primarily attributable to the beta-blocker component rather than dorzolamide itself [3]. This underscores the importance of considering the safety profile of all active components when prescribing combination therapies. Dorzolamide's sulfonamide-derived structure warrants caution in patients with known sulfa allergies, although the incidence of cross-reactivity appears to be low due to its topical administration route.
Table 3: Adverse Effect Profile of Dorzolamide-Containing Therapies
| Adverse Effect | Incidence | Typical Severity | Management Strategies |
|---|---|---|---|
| Bitter Taste | Very Common | Mild | Use punctal occlusion technique after instillation |
| Transient Burning/Stinging | Very Common | Mild to Moderate | Usually self-limiting; consider switching to PF formulation |
| Conjunctivitis | Common | Mild to Severe | Most common reason for discontinuation |
| Corneal Abrasions | 30.6% (reduced to 1.3% with PF) | Variable | Preservative-free formulations show significant improvement |
| Blurred Vision | Less Common | Mild | Temporary effect after instillation |
| Systemic Effects (with timolol combination) | Rare but significant | Potentially Severe | Bradycardia, asthmatic symptoms (5 cases reported) |
Recent advancements in dorzolamide formulations have focused on eliminating preservatives to improve ocular surface health while maintaining therapeutic efficacy. Conventional ophthalmic preparations typically contain benzalkonium chloride (BAK) as a preservative, which has been associated with corneal epithelial toxicity, conjunctival inflammation, and reduced tear film stability with chronic use [4]. The development of preservative-free (PF) dorzolamide/timolol fixed-combination formulations represents a significant advancement in glaucoma therapy, particularly for patients requiring long-term treatment who may develop BAK-induced ocular surface disease.
Clinical studies evaluating preservative-free dorzolamide/timolol fixed combinations have demonstrated comparable IOP-lowering efficacy to preserved formulations while offering significant advantages in ocular surface protection. A 3-month multicenter prospective cohort study conducted in Egypt involving 382 patients found that switching to preservative-free dorzolamide/timolol resulted in a statistically significant improvement in multiple ocular surface parameters [4]. The study reported a dramatic reduction in corneal abrasion rates from 30.6% to 1.3%, alongside significant improvements in tear break-up time (TBUT) from 9 to 12.3 seconds and substantial decreases in Ocular Surface Disease Index (OSDI) scores from a median of 41.7 to 12.5 [4]. These findings highlight the potential benefits of preservative-free formulations in maintaining ocular surface integrity during long-term glaucoma management.
The clinical effectiveness of conventional dorzolamide eye drops is limited by several pharmacological challenges, including short ocular residence time, low corneal permeability, and the need for frequent dosing (typically three times daily) [5]. These limitations have spurred research into innovative drug delivery systems designed to enhance bioavailability, prolong therapeutic effect, and improve patient compliance. Among the most promising approaches are nanotechnology-based delivery systems that utilize carriers such as polymeric nanoparticles, solid lipid nanoparticles, liposomes, niosomes, and nanoemulsions to optimize drug delivery characteristics [5].
Cyclodextrin complexation represents another advanced strategy for improving dorzolamide delivery. By forming inclusion complexes with cyclodextrin derivatives, researchers have enhanced dorzolamide's solubility and corneal permeability, leading to improved ocular bioavailability [5]. Additional innovative approaches include the development of semi-interpenetrated polymer networks based on polymers like poly(sulfobetaine methacrylate) and poly(vinyl alcohol), which sustain drug release and increase corneal drug concentration [5]. Mucoadhesive polymers such as chitosan and its derivatives have also shown promise in prolonging ocular residence time and enhancing drug absorption through the formation of crosslinked nanoparticles that facilitate controlled drug release [5].
The following diagram illustrates the development workflow for advanced dorzolamide delivery systems:
Advanced formulation strategies address dorzolamide's limitations through nanocarriers, complexation, and polymer systems to improve therapeutic outcomes.
Dorzolamide occupies a unique position in the glaucoma therapeutic landscape, offering a distinct mechanism of action that complements other drug classes. When compared to prostaglandin analogs (e.g., latanoprost), which are generally considered first-line therapy due to their superior efficacy and once-daily dosing, dorzolamide demonstrates moderately less IOP-lowering effect but offers an alternative mechanism for patients who cannot tolerate prostaglandin analogs or require additional IOP reduction [6]. Unlike prostaglandin analogs that primarily increase uveoscleral outflow, dorzolamide reduces aqueous production, making these two classes potentially complementary in combination therapy.
In comparison to beta-blockers like timolol, which also reduce aqueous production but through a different mechanism, dorzolamide demonstrates slightly inferior efficacy but offers significant advantages in safety profile, particularly for patients with pulmonary or cardiac contraindications to beta-blockade [1]. The fixed-combination dorzolamide/timolol product leverages these complementary mechanisms to achieve enhanced IOP reduction compared to either component alone, while potentially allowing reduced dosing frequency of both agents [3]. When compared to brinzolamide, the other topical carbonic anhydrase inhibitor, dorzolamide has similar IOP-lowering efficacy but a slightly different side effect profile, with brinzolamide reportedly causing more blurred vision while dorzolamide is associated with more ocular discomfort upon instillation [5].
The place of dorzolamide in therapy has evolved since its introduction. While it is no longer considered first-line monotherapy for most patients due to the superior efficacy and convenience of prostaglandin analogs, it remains a valuable second-line agent and an important component of combination therapy [6]. Its particular value emerges in specific patient populations, including those with beta-blocker contraindications, prostaglandin analog intolerance, or inadequate IOP control with first-line agents. The development of fixed-combination products with other drug classes has further solidified dorzolamide's role in the modern glaucoma treatment algorithm.
Beyond its well-established intraocular pressure-lowering effects, emerging research suggests that dorzolamide may possess direct neuroprotective properties that could benefit retinal ganglion cells in glaucoma. Preclinical studies have demonstrated that dorzolamide can reduce apoptotic pathways in retinal tissue cultures exposed to toxic stimuli such as methylglyoxal, glyoxal (intermediates of advanced glycation end products), and hydrogen peroxide [7]. This suggests a potential mechanism for direct retinal protection that is independent of IOP reduction, which could have significant implications for glaucoma management, as neuroprotection represents an unmet need in preventing disease progression.
Dorzolamide may also influence ocular blood flow, potentially addressing the vascular component of glaucoma pathogenesis. Studies have indicated that carbonic anhydrase inhibitors can produce vasodilatory effects, likely through mechanisms similar to CO2-induced vasodilation [7]. Specifically, dorzolamide has been shown to increase ocular pulse amplitude and improve ocular blood supply following topical application [7]. While one study did not find significant changes in optic nerve head blood flow following dorzolamide administration in healthy human subjects, the potential vascular effects warrant further investigation in glaucoma patients who may have underlying vascular dysregulation [7]. Additionally, membrane-associated carbonic anhydrase activity within neuronal processes may modulate the pH of extracellular fluid, which can affect metabolic activity and potentially influence neuronal survival in glaucomatous optic neuropathy [7].
The future of dorzolamide research encompasses several promising directions. Sustained-release formulations represent a major area of investigation, with technologies including drug-eluting contact lenses, in situ gelling hydrogels, and intracameral implants showing potential to significantly improve dosing convenience and therapeutic efficacy [5]. These advanced delivery systems could potentially reduce dosing frequency from three times daily to weekly or longer, dramatically improving patient adherence and quality of life.
Combination approaches with novel therapeutic agents represent another promising research direction. As our understanding of glaucoma pathophysiology expands beyond IOP reduction to include neuroprotection, vascular modulation, and caspase inhibition, opportunities arise for combining dorzolamide with agents targeting these additional pathways [6]. The growing emphasis on personalized medicine in glaucoma management may also lead to more targeted use of dorzolamide in patient subpopulations most likely to benefit from its specific mechanism of action, such as those with specific aqueous production profiles or carbonic anhydrase polymorphisms [6]. Finally, the exploration of non-IOP-related benefits of dorzolamide, including its potential effects on retinal ganglion cell metabolism, oxidative stress reduction, and improved ocular blood flow autoregulation, may uncover additional therapeutic value beyond its current primary indication.
Dorzolamide remains a valuable therapeutic agent in the comprehensive management of glaucoma nearly three decades after its introduction. As the first topical carbonic anhydrase inhibitor, it provides effective IOP reduction through a unique mechanism of reducing aqueous humor production, filling an important therapeutic niche both as monotherapy and in combination regimens. The development of preservative-free formulations and ongoing research into advanced delivery systems address key limitations of conventional eye drops, potentially enhancing both efficacy and tolerability for long-term use.
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used primarily for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Glaucoma represents a progressive optic neuropathy characterized by increased IOP that can lead to irreversible optic nerve damage and vision loss if left untreated. As a sulfonamide derivative, dorzolamide specifically inhibits carbonic anhydrase II (CA-II), the predominant isoform in the ciliary processes of the eye, with a 4000-fold higher affinity for CA-II than CA-I. This inhibition disrupts the bicarbonate ion production essential for sodium and fluid transport, thereby reducing aqueous humor secretion and consequently lowering IOP. Unlike oral carbonic anhydrase inhibitors, topical administration minimizes systemic adverse effects while providing effective ocular hypertension control. [1] [2] [3]
The clinical significance of dorzolamide stems from its ability to effectively reduce IOP while avoiding the systemic complications associated with oral carbonic anhydrase inhibitors. The drug is typically administered as a 2% ophthalmic solution (equivalent to 20 mg/mL), which is the concentration that has demonstrated optimal therapeutic efficacy in clinical trials. However, conventional eye drops face significant challenges including poor ocular bioavailability (typically 1-10%), rapid precorneal elimination, and frequent dosing requirements (3 times daily for Trusopt), which can compromise patient compliance and therapeutic outcomes. These limitations have driven research into advanced drug delivery systems that extend residence time, enhance corneal permeation, and sustain drug release profiles. [2] [4] [3]
The conventional ophthalmic solution of this compound consists of an aqueous, sterile, isotonic, and buffered formulation designed for topical application. The standard concentration is 2% w/v dorzolamide (equivalent to 20 mg/mL), which has demonstrated optimal therapeutic efficacy in clinical settings. According to USP monographs, the formulation must contain not less than 90.0% and not more than 110.0% of the labeled amount of dorzolamide, with strict limits on impurities (not more than 0.5% total impurities). The solution is typically adjusted to a pH of approximately 5.6 to maintain stability while minimizing ocular irritation, though this slightly acidic pH can sometimes cause transient discomfort upon instillation. [5] [6] [3]
Table 1: Composition of Conventional this compound Ophthalmic Solution (2%)
| Component | Function | Typical Concentration | Variations/Alternatives |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 2.0% w/v (20 mg/mL) | 2.0-2.3% accounting for salt form |
| Hydroxypropyl Methylcellulose (HPMC) | Viscosity Enhancer/Matrix Former | 0.3-0.75% w/v | Various viscosity grades |
| Sodium Citrate | Buffer Agent | 0.5-1.0% w/v | Citrate buffer system |
| Citric Acid | Buffer Agent | q.s. to pH 5.5-5.6 | Adjust with sodium hydroxide |
| Sodium Chloride | Tonicity Agent | 0.1-0.5% w/v | Mannitol (1.0-2.0% w/v) |
| Benzalkonium Chloride | Preservative | 0.005-0.01% w/v | Other preservatives or preservative-free systems |
| Purified Water | Vehicle | q.s. to 100% | Sterile water for injection |
The excipients in the formulation each serve specific functions to ensure stability, safety, and efficacy. Hydroxypropyl methylcellulose (HPMC) acts as a viscosity-enhancing agent to prolong precorneal residence time while potentially reducing nasolacrimal drainage. The citrate buffer system (sodium citrate and citric acid) maintains the formulation within the optimal pH range for both chemical stability and patient comfort. Tonicity agents such as sodium chloride or mannitol ensure the solution is isotonic with tear fluid (equivalent to 0.9% NaCl), thereby minimizing irritation upon instillation. Preservatives like benzalkonium chloride prevent microbial contamination in multi-dose containers, though modern formulations are increasingly exploring preservative-free alternatives for enhanced tolerability. [7] [2] [5]
Self-assembled drug nanostructures (SADN) represent an innovative approach to enhance dorzolamide delivery through non-covalent interactions including electrostatic interactions, hydrophobic interactions, hydrogen bonding, and π-π stacking. These systems are prepared using a modified thin-film hydration technique where this compound (200 mg) alone or in combination with L-α-Phosphatidylcholine (PC) in ratios of 1:1 or 1:2 w/w is dissolved in dichloromethane (10 mL). The organic solvent is evaporated under reduced pressure using a rotary evaporator (100 rpm, 40°C water bath), and the resulting film is hydrated for 1 hour with 10 mL of appropriate buffer (citrate buffer pH 5.4, Tris-HCl buffer pH 7.05, or borate buffer pH 8.7) to achieve the final drug concentration of 2% w/v. The dispersions are subsequently sonicated for 1 minute, filtered to remove aggregates, and stored under refrigeration. These nanostructures demonstrate significantly enhanced drug loading capacity, reduced drug leakage, and improved permeation capabilities compared to conventional formulations. [1]
Table 2: Characterization of Optimized Self-Assembled Nanostructures (F5 and F6)
| Parameter | F5 (pH 8.7, PC:Drug 1:1) | F6 (pH 8.7, PC:Drug 2:1) | Marketed Product (Trusopt) |
|---|---|---|---|
| Drug Content (%) | 92.64 - 97.81 | 98.28 - 99.33 | ~100 (theoretical) |
| Particle Size (nm) | 236.8 - 237.4 | 100.1 - 103.9 | Solution formulation |
| Polydispersity Index | 0.240 - 0.256 | 0.670 - 0.714 | Not applicable |
| Zeta Potential (mV) | -55.5 to -60.7 | -54.5 to -57.8 | Not reported |
| Partition Coefficient (K) | 0.852 - 0.864 | 2.180 - 2.330 | Not reported |
| Release Half-Life (T50%, min) | 243 - 274 | 316 - 355 | Significantly shorter |
| Release Extent (%) | 82.84 - 86.67 | 81.74 - 85.28 | ~100 (rapid release) |
The pharmacodynamic performance of these optimized nanostructures demonstrates substantial improvements over conventional formulations. Studies have shown that formulae F5 and F6 exhibit significantly higher Cmax and AUC0-24 values in aqueous humor compared to Trusopt, along with extended control over intraocular pressure. The enhanced performance is attributed to improved corneal permeation and sustained release characteristics, which allow for reduced dosing frequency and potentially better patient compliance. The statistical optimization of these systems using response surface methodology has enabled precise control over critical quality attributes, resulting in formulations with optimal characteristics for ocular delivery. [1]
Ocular inserts represent an alternative approach to conventional eye drops, designed to overcome limitations such as rapid precorneal clearance and frequent instillation requirements. These systems are typically prepared using the solvent casting method, where polymers such as carboxymethyl cellulose (CMC) or chitosan (CHI) are dissolved in aqueous solutions (1% w/v), combined with plasticizers like polyethylene glycol 6000 (PEG 6000, 0.1% w/v), and incorporated with this compound. The dispersions are poured into appropriate molds (e.g., contact lens containers with 14.2 mm diameter) and dried under ambient conditions for 24 hours to form solid inserts with a typical drug loading of 2 mg per implant. These systems provide extended drug delivery ranging from 6 to 24 hours, significantly reducing dosing frequency while maintaining therapeutic drug levels. [2] [4]
The mechanical and bioadhesive properties of these implants are critical to their performance. CMC-based implants demonstrate a tensile strength of 10.70 MPa, elongation at break of 62.00%, and favorable bioadhesion characteristics that promote retention on the ocular surface. Similarly, chitosan-based implants exhibit a tensile strength of 11.68 MPa and elongation at break of 59.05%. The in vitro release profiles of these systems typically follow the Higuchi kinetic model, indicating diffusion-controlled release mechanisms. Ex vivo studies using swine eyes have demonstrated strong correlation with in vitro release patterns, confirming the sustained release behavior of these implantable systems. The extended residence time and controlled release characteristics translate to enhanced drug retention on ocular surfaces and potentially improved therapeutic outcomes in glaucoma management. [2]
A novel stability-indicating gradient reversed-phase ultra-performance liquid chromatographic (RP-UPLC) method has been developed and validated for the determination of this compound purity in the presence of impurities and degradation products. The method employs a Waters UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at ambient temperature with a mobile phase consisting of a gradient mixture of solvent A (0.04M phosphate buffer, pH 2.6) and solvent B (Milli-Q water:methanol:acetonitrile in 200:300:600 v/v/v ratios). The gradient program is set as follows: 0/5, 8/8, 10/15, 16/45, 20/55, 24/80, 25/5, and 30/5 (time/%B). The analysis uses a run time of 30 minutes with this compound and its five impurities monitored at 254 nm. The method successfully separates this compound from its impurities and degradation products with resolution greater than 2.0, demonstrating excellent specificity and stability-indicating power. [8]
The method has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines. Specificity was confirmed through forced degradation studies under oxidative (1% H2O2), acid (0.1 N HCl), base (0.1 N NaOH), photolytic, and thermal (60°C) conditions. The method demonstrates linearity over a specified concentration range with a correlation coefficient of >0.999, precision with relative standard deviation (RSD) of less than 2%, and accuracy with recovery percentages ranging from 85% to 115% for impurities at specified concentration levels. The limit of detection (LOD) and limit of quantification (LOQ) were established for both this compound and its related substances, confirming the method's sensitivity. Robustness testing confirmed that the method remains reliable despite deliberate variations in method parameters, making it suitable for quality control applications in pharmaceutical development and manufacturing. [8]
For routine quality control, a reversed-phase HPLC method is employed for the assay of this compound and determination of related substances. The method utilizes a C18 column (4.6 × 150 mm, 5 μm) maintained at 35°C with a mobile phase consisting of a mixture of potassium dihydrogen phosphate buffer (pH 2.5) and methanol in the ratio 90:10 v/v. The flow rate is set at 0.8 mL/min with detection at 254 nm. The injection volume is typically 10 μL, and the total run time is approximately 15 minutes. This method effectively separates this compound from its primary impurities, including This compound related compound A, which is limited to not more than 0.5% in the drug substance according to USP specifications. [2] [6]
Table 3: Analytical Method Parameters for this compound
| Parameter | UPLC Method (Related Substances) | HPLC Method (Assay) | Acceptance Criteria |
|---|---|---|---|
| Column | Waters UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) | C18 (4.6 × 150 mm, 5 μm) | - |
| Mobile Phase | Gradient: 0.04M phosphate buffer (pH 2.6) and water:methanol:ACN (200:300:600) | Isocratic: Phosphate buffer:MeOH (90:10) | - |
| Flow Rate | Not specified | 0.8 mL/min | - |
| Detection Wavelength | 254 nm (dorzolamide) and 295 nm (timolol) | 254 nm | - |
| Run Time | 30 minutes | 15 minutes | - |
| System Suitability - Resolution | >2.0 | - | Meets USP requirements |
| System Suitability - Tailing Factor | - | - | NMT 1.4 |
| System Suitability - Theoretical Plates | - | - | NLT 4000 |
The assay method for this compound quantitation employs a similar chromatographic system with a gradient program using Solution A (phosphate buffer and acetonitrile in ratio 94:6.5) and Solution B (acetonitrile). The chromatographic system is programmed as follows: 0-15 minutes (100% A), 15-30 minutes (100-50% A), 30-37 minutes (50-100% A), and 37-44 minutes (100% A). The flow rate is maintained at 1.5 mL/min with detection at 254 nm. This method demonstrates specificity, accuracy, and precision for the quantification of this compound in ophthalmic solutions, with the percentage of assay required to be between 90.0% and 110.0% of the labeled claim. [6]
The preparation of this compound ophthalmic solution involves a sequential addition and mixing process to ensure homogeneity and stability of the final product. The detailed protocol is as follows:
Step 1: Vehicle Preparation - Begin by heating approximately 70% of the final volume of purified water to 70-80°C. While maintaining stirring, slowly add hydroxypropyl methylcellulose (HPMC) to form a uniform dispersion. Continue stirring until complete hydration occurs, then cool to room temperature. [7]
Step 2: Buffer Preparation - To the cooled vehicle, add sodium citrate, citric acid, and sodium chloride (or mannitol as alternative tonicity agent). Stir until complete dissolution is achieved. Maintain continuous mixing throughout the process to ensure homogeneity. [7]
Step 3: Drug Addition - Add this compound to the solution and stir until completely dissolved. Maintain the solution under continuous mixing to ensure uniform distribution of the active ingredient. [7]
Step 4: Preservative Addition - After the active ingredient is completely dissolved, add benzalkonium chloride (or alternative preservative) and mix thoroughly to ensure uniform distribution. [7]
Step 5: pH Adjustment - Check the pH of the solution and adjust to 5.5-5.6 using sodium hydroxide solution or hydrochloric acid as needed. The adjustment should be performed gradually with continuous mixing to avoid localized concentration effects. [7] [2]
Step 6: Final Volume Adjustment - Add sufficient purified water to reach the final volume and mix thoroughly to ensure a homogeneous solution. [7]
Step 7: Filtration and Sterilization - Filter the solution through a 0.22 μm membrane filter to remove particulate matter and achieve sterility. Transfer the filtered solution to appropriate sterile containers under aseptic conditions. [7]
Throughout the manufacturing process, critical quality attributes must be monitored and controlled to ensure the final product meets specifications. The in-process controls include:
pH Verification: Confirm the final pH is within the specified range of 5.5-5.6 using a calibrated pH meter. Slight variations outside this range may cause patient discomfort or impact product stability. [7] [2]
Clarity and Color: Visually inspect the solution for clarity and absence of particulate matter against light and dark backgrounds. The solution should be clear and essentially colorless. [5]
Assay Testing: Perform HPLC analysis to confirm drug content is within 90.0-110.0% of the labeled claim using the validated analytical method. [6]
Sterility Testing: Conduct sterility testing according to compendial methods (membrane filtration or direct inoculation) to ensure the product is sterile. [5]
Osmolality Measurement: Verify that the osmolality of the final solution is within the acceptable range (approximately 280-320 mOsm/kg) to ensure isotonicity with tear fluid. [2]
Preservative Effectiveness: If containing preservatives, perform antimicrobial effectiveness testing to demonstrate the product's ability to resist microbial contamination during use. [5]
Diagram 1: Dorzolamide HCl Ophthalmic Solution Preparation Workflow. This diagram illustrates the sequential manufacturing process with distinct phases for vehicle preparation, solution preparation, drug incorporation, and finalization, highlighting critical steps and parameters.
Diagram 2: Dorzolamide HCl Analytical Method Workflow. This diagram outlines the comprehensive analytical procedure for assay and impurity profiling, including sample preparation, chromatographic system setup, analysis, quantification, and method validation parameters.
The development of this compound ophthalmic solutions has evolved significantly from conventional eye drops to advanced delivery systems that address the inherent challenges of ocular drug delivery. The conventional formulation, while effective, requires frequent administration due to its rapid precorneal clearance, leading to potential compliance issues. The emergence of novel delivery systems such as self-assembled nanostructures and ocular inserts offers promising alternatives that extend drug residence time, enhance corneal permeation, and reduce dosing frequency. These advanced systems demonstrate improved pharmacokinetic profiles with higher Cmax and AUC0-24 values in aqueous humor compared to conventional formulations, translating to enhanced therapeutic efficacy and potentially better patient compliance in long-term glaucoma management.
The analytical methods described, particularly the stability-indicating UPLC technique, provide robust tools for quality control and stability assessment during formulation development and manufacturing. The comprehensive protocol for preparation emphasizes the critical process parameters and quality attributes that ensure product safety, efficacy, and stability. As research continues, future directions may focus on further optimizing sustained release characteristics, developing preservative-free formulations to minimize potential adverse effects, and exploring combination therapies that target multiple pathways in glaucoma pathogenesis. The integration of these advanced formulation strategies with robust analytical methods represents a significant advancement in ocular therapeutics, offering improved clinical outcomes for patients with chronic ophthalmic conditions such as glaucoma.
Glaucoma represents a chronic optic neuropathy characterized by progressive degeneration of retinal ganglion cells (RGCs) and increased intraocular pressure (IOP), standing as the second most prevalent cause of irreversible blindness worldwide [1]. The global burden of glaucoma is substantial, with current estimates indicating approximately 76 million affected individuals, a figure projected to rise to 111.8 million by 2040 [2]. Dorzolamide hydrochloride (DRZ), a topical carbonic anhydrase inhibitor, effectively reduces IOP by decreasing aqueous humor production. However, its clinical utility is hampered by significant limitations in conventional eye drop formulations, including short ocular residence time, low corneal permeability, rapid nasolacrimal drainage, and consequently poor bioavailability typically less than 5% [3] [2]. These limitations necessitate frequent dosing (three times daily), which often leads to ocular surface adverse effects and compromised patient compliance [4].
Advanced nanoliposomal formulations prepared via thin-film hydration technique offer a promising strategy to overcome these challenges. These nanostructured systems significantly enhance precorneal retention, improve transcorneal permeation, and enable sustained drug release, thereby reducing dosing frequency and improving therapeutic outcomes [3] [2]. The biocompatible nature of phospholipid-based nanocarriers, their ability to encapsulate both hydrophilic and hydrophobic agents, and their capacity for corneal adhesion make them particularly suitable for ocular drug delivery [5]. Research demonstrates that dorzolamide-loaded nanoliposomes can achieve equivalent IOP reduction with prolonged duration compared to conventional eye drops, representing a significant advancement in glaucoma pharmacotherapy [3] [4].
The thin-film hydration technique can be implemented through two primary approaches, with the Thin Layer Hydration (TLH) method demonstrating superior performance characteristics for dorzolamide encapsulation [3].
Lipid Solution Preparation: Accurately weigh SPC and cholesterol in a 7:4 molar ratio and dissolve in chloroform-methanol mixture (2:1 v/v) in a round-bottom flask. For reverse-phase evaporation, include 2% (w/v) this compound in the organic phase [3].
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator at 65°C under reduced pressure (150 rpm) until a thin, uniform lipid film forms on the flask interior. Maintain the film under vacuum at 4°C for 24 hours to ensure complete solvent removal [3] [5].
Film Hydration: Hydrate the dried lipid film with 10 mL phosphate buffer (pH 5.8) containing 2% (w/v) this compound for the TLH method. Rotate the flask continuously at 100 rpm for 1 hour at 40°C to ensure complete lipid hydration and formation of multilamellar vesicles [3] [6].
Size Reduction: Sonicate the resulting multilamellar vesicle dispersion using a probe sonicator for 30 minutes (or bath sonicator for 60 minutes) to form small, unilamellar nanoliposomes. Maintain temperature control during sonication to prevent lipid degradation [3] [5].
Product Maturation: Refrigerate the nanoliposomal dispersion at 4°C overnight to allow for structural stabilization and complete drug encapsulation [3].
Sterilization and Purification: Sterilize the final preparation by filtration through a 0.22 μm membrane. Remove unencapsulated drug using centrifugal filter devices (50 kDa MWCO) at 3000 rpm for 30 minutes [3].
The quality-by-design approach has identified several critical factors that significantly influence the critical quality attributes of dorzolamide nanoliposomes [4]:
Lipid Composition: A 7:4 molar ratio of SPC:Cholesterol demonstrates optimal encapsulation efficiency (57.51%) while maintaining appropriate particle size. Increased cholesterol content enhances membrane stability but may increase vesicle size [3].
Hydration Conditions: Buffer pH significantly affects drug loading and stability. Alkaline conditions (pH 8.7) promote higher drug content and sustained release profiles, while acidic pH (5.4) may improve chemical stability but reduce encapsulation [4].
Drug-to-Lipid Ratio: Studies indicate that 1:1 and 1:2 w/w ratios of DRZ:PC provide balanced performance characteristics, with 1:1 ratio favoring higher drug loading and 1:2 ratio promoting enhanced stability [4].
Post-Processing Techniques: Extrusion through polycarbonate membranes (100 nm pore size) produces more homogeneous populations with lower polydispersity indices compared to sonication alone [5].
Table 1: Optimized Parameters for Dorzolamide Nanoliposomes Prepared via Thin-Film Hydration
| Formulation Component | Optimized Value | Impact on Quality Attributes |
|---|---|---|
| SPC:Cholesterol Molar Ratio | 7:4 | Higher encapsulation efficiency (57.51%), appropriate membrane fluidity |
| Total Lipid Concentration | 20-30 mM | Optimal particle size, minimal aggregation |
| Hydration Buffer pH | 5.8 (initial preparation), 8.7 (optimized) | Enhanced drug content, sustained release profile |
| Drug Concentration | 2% (w/v) | Therapeutic efficacy, encapsulation efficiency |
| Hydration Volume | 10 mL | Appropriate vesicle concentration |
| Hydration Temperature | 40°C | Complete lipid film hydration, drug stability |
| Sonication Time | 30 minutes (probe) | Particle size reduction, homogeneity |
Encapsulation Efficiency (EE%): Determine using centrifugal filtration (50 kDa MWCO) at 3000 rpm for 30 minutes. Analyze free drug concentration in the supernatant via UV spectrophotometry at λmax = 254 nm. Calculate EE% as (Total drug - Free drug)/Total drug × 100 [3].
Particle Size and Polydispersity Index: Measure by dynamic light scattering using a nanosizer. Acceptance criteria: Size < 100 nm, PDI < 0.3 indicates monodisperse population [3] [5].
Zeta Potential: Determine electrophoretic mobility in appropriate dispersion medium. Values of +10 to +30 mV indicate good physical stability through electrostatic repulsion [3] [4].
In Vitro Release Study: Conduct using dialysis membrane (12-14 kDa MWCO) against simulated tear fluid (pH 7.4) at 32°C. Sample at predetermined intervals (0.25, 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 24 h) and analyze drug content spectrophotometrically [3] [4].
Ex Vivo Corneal Permeation: Utilize excised rabbit corneas mounted in Franz diffusion cells with simulated tear fluid (pH 7.4) as receptor medium. Calculate steady-state flux (Jss) and apparent permeability coefficient (Papp) from linear portion of cumulative drug permeation vs. time plot [3].
Morphological Examination: Analyze using transmission electron microscopy (TEM) or cryo-TEM after negative staining with phosphotungstic acid to confirm vesicular structure and lamellarity [5].
Table 2: Characterization Parameters of Optimized Dorzolamide Nanoliposomes
| Quality Attribute | TLH Method (7:4 Ratio) | REV Method (7:4 Ratio) | Conventional Solution |
|---|---|---|---|
| Particle Size (nm) | 19.93 ± 5.23 | 76.14 ± 19.24 | N/A |
| Polydispersity Index | 0.34 ± 0.02 | 0.34 ± 0.015 | N/A |
| Zeta Potential (mV) | +10.3 ± 1.5 | +12.8 ± 2.1 | N/A |
| Encapsulation Efficiency (%) | 57.51 ± 4.02 | 57.51 ± 4.02 | N/A |
| Transcorneal Flux (Jss, μg/cm²/h) | 12.45 ± 1.2 | 9.83 ± 0.9 | 7.21 ± 0.8 |
| Permeability Coefficient (Papp, cm/s) | 3.21 × 10⁻⁶ | 2.53 × 10⁻⁶ | 1.86 × 10⁻⁶ |
| Release Half-Life (T₅₀%, h) | 5.8 ± 0.5 | 4.9 ± 0.4 | 1.2 ± 0.2 |
| IOP Reduction Duration (h) | >8 | >8 | 4-5 |
The IOP-lowering efficacy of optimized dorzolamide nanoliposomes has been evaluated in normotensive albino rabbit models (n=6 per group) using a calibrated tonometer. Results demonstrate that nanoliposomal formulations produce significantly prolonged IOP reduction (>8 hours) compared to conventional solution (4-5 hours) and marketed formulation (Trusopt) [3] [4]. The peak IOP reduction achieved with nanoliposomes was comparable to conventional formulations (~35% reduction from baseline), but the duration of action was substantially extended, potentially enabling twice-daily or once-daily dosing regimens [4]. Histopathological examinations of corneal tissues following nanoliposome administration showed no significant irritation or structural damage, supporting their safety profile for ocular application [4].
Stability studies conducted under refrigerated conditions (4°C) demonstrated that optimized dorzolamide nanoliposomes maintained consistent physicochemical properties over three months, with minimal changes in particle size, PDI, or encapsulation efficiency [3]. The inclusion of cholesterol in the lipid bilayer contributes to enhanced membrane stability by reducing phospholipid permeability and preventing drug leakage during storage [5]. The positive zeta potential of formulations (+10 to +13 mV) provides adequate electrostatic stabilization against aggregation, though values below +30 mV suggest that additional stabilization strategies (e.g., PEGylation) might be beneficial for long-term shelf life [3] [5].
Diagram 1: Preparation workflow for dorzolamide nanoliposomes using thin-film hydration technique
Diagram 2: Comprehensive characterization pathway for quality assessment of dorzolamide nanoliposomes
The thin-film hydration technique represents a robust, reproducible method for fabricating dorzolamide-loaded nanoliposomes with significantly improved ocular delivery characteristics compared to conventional eye drops. Through careful optimization of lipid composition, hydration conditions, and post-processing parameters, researchers can achieve nanocarriers with optimal particle size, high encapsulation efficiency, sustained release profiles, and enhanced corneal permeation. The comprehensive characterization protocols outlined in these application notes provide researchers with validated methodologies for assessing critical quality attributes. Preclinical studies confirm that these advanced formulations offer prolonged pharmacological effect, enabling reduced dosing frequency and potentially improved patient compliance in glaucoma management. Future development efforts should focus on scale-up manufacturing processes, long-term stability optimization, and clinical translation of these promising nanocarrier systems.
Dorzolamide (DZL) hydrochloride is a carbonic anhydrase inhibitor used for treating glaucoma and ocular hypertension [1]. This application note describes a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its quantification in ophthalmic dosage forms.
The developed method is fast, with a run time of only 7 minutes, and sensitive, with a low limit of detection [1]. It provides a cost-effective and reliable procedure suitable for routine quality control in pharmaceutical analysis.
The method was validated as per ICH guidelines for the following parameters [1]:
The following diagram illustrates the overall experimental workflow, from sample preparation to data analysis:
Figure 1: Experimental workflow for the development and validation of the RP-HPLC method for Dorzolamide.
The method met standard system suitability criteria [1]:
The following table summarizes the key validation data obtained for the method.
| Validation Parameter | Results Obtained | ICH / Typical Acceptance Criteria |
|---|---|---|
| Linearity Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.53% - 100.32% | 98% - 102% |
| Precision (%RSD) | ||
| Intra-day (n=6) | 0.09% - 0.14% | RSD ≤ 2.0% |
| Inter-day (n=18) | 0.11% | RSD ≤ 2.0% |
| LOD | 0.0405 µg/mL | S/N ≈ 3:1 |
| LOQ | 0.1226 µg/mL | S/N ≈ 10:1 |
| Robustness | No significant impact from small, deliberate changes | System suitability remains within limits |
The validation data confirms the method is linear, accurate, precise, and specific for Dorzolamide. The run time of 7 minutes and low solvent consumption make it efficient for high-throughput QC labs [1].
When applied to commercial ophthalmic solution, the method found an average drug content of 99.92% of the label claim, demonstrating its suitability for real-world analysis [1]. The method's sensitivity (LOD and LOQ) is superior to some other reported methods [1].
This RP-HPLC method is robust and reliable for the quantitative analysis of Dorzolamide hydrochloride in ophthalmic solutions. Its validation in accordance with ICH guidelines ensures it is fit-for-purpose for routine quality control.
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used primarily as an ophthalmic solution for reducing elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Chemically, it is designated as (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride and contains multiple chiral centers, making its analytical quantification particularly challenging [1]. The presence of these chiral centers necessitates precise chromatographic methods to control potential enantiomeric impurities that may affect drug safety and efficacy [2].
The development of robust HPLC methods for this compound faces several analytical challenges, including the need for specificity against degradation products and formulation excipients, sensitivity to detect low levels of impurities, and compatibility with ophthalmic dosage forms that often contain preservatives and viscosity-enhancing agents. Furthermore, Dorzolamide is frequently combined with other anti-glaucoma medications such as Timolol maleate, Brinzolamide, and Latanoprost in fixed-dose combinations, creating additional requirements for simultaneous quantification of multiple active ingredients [3] [4] [5]. The regulatory expectations outlined in various pharmacopeias and ICH guidelines demand thorough method validation to ensure reliability, reproducibility, and accuracy of the analytical procedures used in quality control settings [1].
The selection of an appropriate HPLC method for this compound analysis depends on several factors, including the specific application, available instrumentation, and sample complexity. Based on extensive research, multiple method options have been developed and validated, each with distinct advantages and limitations as summarized in Table 1.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Method Type | Stationary Phase | Mobile Phase Composition | Detection Wavelength | Analysis Time | Key Applications |
|---|---|---|---|---|---|
| Single Component [1] | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) | Phosphate buffer (pH 2.5):ACN (90:10 v/v) | 254 nm | 7 min | Assay of Dorzolamide in ophthalmic solutions |
| Simultaneous with Timolol [3] | Inertsil ODS 3V C18 (250 × 4.6 mm, 5 µm) | Acetonitrile:1-Octane sulphonic acid buffer pH 3.5 (36:64 v/v) | 254 nm (Dorzolamide), 295 nm (Timolol) | 8.5 min | Combination products analysis |
| Green Chemistry Approach [4] | Polymeric C18 (150 × 4.6 mm, 5 µm) | Isopropanol:aqueous sodium acetate buffer (0.1 M, pH 4.25) (10:90 v/v) | 254 nm (Dorzolamide/Brinzolamide), 295 nm (Timolol) | 8 min | Sustainable analysis of multiple APIs |
| Stability-Indicating [5] | Spherisorb ODS2 C18 (250mm × 4.6mm; 5µ) | Methanol:ACN:phosphate buffer pH 5.2 (55:45:05 v/v) | 239 nm | 6 min | Forced degradation studies |
The optimization of HPLC methods for this compound requires careful consideration of several chromatographic parameters to achieve optimal separation, sensitivity, and efficiency. The mobile phase composition plays a crucial role in determining selectivity, with phosphate buffers at acidic pH (2.5-3.5) proving most effective in controlling ionization and improving peak shape [1] [3]. The organic modifier selection significantly impacts retention and separation; while acetonitrile provides excellent results for single-component analysis [1], isopropanol offers a greener alternative with comparable performance for multi-component separations [4].
The column temperature (typically 30°C) and flow rate (0.8-1.0 mL/min) require optimization to balance analysis time and resolution [1]. For methods analyzing Dorzolamide in combination with other drugs, wavelength switching or the use of photodiode array detection becomes necessary to accommodate different UV maxima of the compounds [3] [4]. The injection volume (typically 20 µL) must be optimized to ensure adequate sensitivity without causing column overloading or peak distortion [1].
The following diagram illustrates the systematic approach to method development and optimization for this compound HPLC analysis:
Figure 1: Systematic Approach to HPLC Method Development for this compound
Standard Solution Preparation: Accurately weigh approximately 100 mg of This compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water to obtain a stock standard solution of concentration 1000 µg/mL. Further dilute 1.0 mL of this stock solution to 10 mL with mobile phase to obtain a working standard solution of 100 µg/mL [1]. For combination products containing Timolol maleate, prepare a separate stock solution of Timolol maleate reference standard at 1000 µg/mL in water and mix appropriate volumes to prepare combined working standards [3].
Sample Preparation for Ophthalmic Solutions: Accurately transfer 1.0 mL of the ophthalmic solution (assumed to contain 2% w/v this compound) into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution and degassing. Dilute to volume with mobile phase and mix well. Further dilute 0.5 mL of this solution to 10 mL with mobile phase to obtain a test solution with nominal concentration of 50 µg/mL. Filter through a 0.22 µm membrane filter before injection into the HPLC system [1].
Instrumentation: The HPLC system should consist of a quaternary or binary pump, autosampler or manual injection system with a 20 µL loop, column oven, and UV-Visible or PDA detector. Data acquisition and processing are typically performed using chromatography data software [1].
Chromatographic Conditions for Single Component Analysis:
Chromatographic Conditions for Simultaneous Analysis with Timolol Maleate:
The operational workflow for the analytical procedure is summarized below:
Figure 2: Analytical Workflow for this compound HPLC Analysis
Method validation was performed according to ICH guidelines to establish that the HPLC method is suitable for its intended purpose. The validation included assessments of specificity, linearity, accuracy, precision, sensitivity, and robustness as summarized in Table 2 [1].
Table 2: Method Validation Parameters and Results for this compound HPLC Analysis
| Validation Parameter | Experimental Design | Results | Acceptance Criteria |
|---|---|---|---|
| Specificity | Comparison of standard, sample, and placebo chromatograms | No interference from excipients at analyte retention time | Resolution > 2 between analyte and closest peak |
| Linearity | 6 concentrations (10-150 µg/mL) in triplicate | r² = 0.9999 | r² ≥ 0.999 |
| Accuracy (Recovery) | Standard addition at 50%, 100%, 150% of test concentration | 99.53-100.32% recovery | 98-102% recovery |
| Precision (Repeatability) | 6 replicate injections of standard solution | %RSD = 0.09-0.14 | %RSD ≤ 2.0 |
| Intermediate Precision | Different days, different analysts | %RSD = 0.09-0.11 | %RSD ≤ 2.0 |
| LOD | Signal-to-noise ratio = 3:1 | 0.0405 µg/mL | S/N ≥ 3 |
| LOQ | Signal-to-noise ratio = 10:1 | 0.1226 µg/mL | S/N ≥ 10 |
| Robustness | Deliberate variations in flow rate, mobile phase composition | No significant effect (p > 0.5) | %RSD ≤ 2.0 |
Specificity: Inject mobile phase (blank), placebo solution (containing all excipients except active ingredient), standard solution, and sample solution separately. Demonstrate that the Dorzolamide peak is pure and free from interference from excipients or potential degradation products. For stability-indicating methods, subject the drug substance to forced degradation conditions including acid/base hydrolysis, oxidative stress, thermal stress, and photolytic stress, then demonstrate separation of degradation products from the main peak [5].
Linearity: Prepare standard solutions at six concentration levels spanning 10-150% of the target test concentration (typically 10, 25, 50, 100, 125, and 150 µg/mL). Inject each concentration in triplicate and plot average peak area against concentration. Calculate the correlation coefficient, slope, and intercept using linear regression analysis [1].
Accuracy: Perform recovery studies using the standard addition method. Spike placebo with known quantities of this compound at 50%, 100%, and 150% of the test concentration (50 µg/mL). Prepare three determinations at each level and calculate the percentage recovery [1].
Precision:
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on signal-to-noise ratio. Prepare serial dilutions of standard solution and inject until S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved [1].
Robustness: Evaluate the method's resilience to small, deliberate variations in chromatographic parameters including:
The validated HPLC methods have been successfully applied to the quantification of this compound in commercial ophthalmic solutions with reported assay values of 99.92% of label claim [1]. For combination products containing Dorzolamide and Timolol maleate, the simultaneous HPLC method demonstrated excellent resolution and accurate quantification of both active ingredients, with retention times of approximately 6.02 minutes for Dorzolamide and 8.25 minutes for Timolol maleate [3].
The system suitability parameters established for routine quality control include:
For stability studies, the method effectively separated Dorzolamide from its degradation products formed under various stress conditions, confirming its stability-indicating capability [5]. The forced degradation studies revealed that Dorzolamide is particularly susceptible to acidic and basic hydrolysis, with the method effectively resolving the degradation products from the main peak, enabling accurate quantification of the active ingredient in stability samples.
Recent trends in analytical chemistry emphasize the importance of incorporating green chemistry principles into method development. Traditional HPLC methods for Dorzolamide often utilize acetonitrile as the organic modifier, which is classified as a Class 2 solvent with inherent toxicity according to ICH Q3C guidelines [4]. A promising alternative replaces acetonitrile with isopropanol, which has a better safety profile and is categorized as a Class 3 solvent (less toxic and lower risk to humans) [4].
The greenness of analytical methods can be assessed using tools such as the AGREE (Analytical GREEnness Metric Approach) and ChlorTox Scale, which evaluate environmental impact and health hazards [4]. The AGREE tool assesses 12 principles of green analytical chemistry, providing a comprehensive pictogram with a score between 0-1, where higher scores indicate better environmental performance. The recently introduced RGB12 tool expands this evaluation to include the concept of white analytical chemistry, which balances analytical efficiency (red), ecological impact (green), and practical/economic factors (blue) to generate an overall "whiteness" score [4].
The sustainability profile of the Dorzolamide HPLC method can be significantly improved by:
The HPLC methods detailed in this application note provide reliable, accurate, and precise approaches for the quantification of this compound in pharmaceutical formulations. The single-component method offers exceptional sensitivity with LOD and LOQ values of 0.0405 µg/mL and 0.1226 µg/mL, respectively, making it suitable for quality control testing of ophthalmic solutions [1]. For combination products, the simultaneous estimation methods enable efficient analysis of Dorzolamide with Timolol maleate and other anti-glaucoma medications, addressing the growing need for multicomponent analysis in pharmaceutical quality control [3] [4] [5].
The validation data confirms that these methods comply with regulatory requirements and are suitable for their intended applications in pharmaceutical analysis [1]. The incorporation of green chemistry principles through solvent selection and method optimization further enhances the sustainability profile of the analytical procedures [4]. As the pharmaceutical industry continues to evolve toward more sustainable practices, the adoption of these green and white analytical chemistry approaches will likely become increasingly important in method development and validation.
This compound is a carbonic anhydrase inhibitor extensively used in ophthalmic formulations for managing elevated intraocular pressure in glaucoma patients. Stability testing represents a critical component in pharmaceutical development, ensuring that drug products maintain their identity, strength, quality, and purity throughout their shelf life under specified storage conditions. These studies help establish appropriate storage conditions and retest periods, ultimately guaranteeing patient safety and therapeutic efficacy. The inherent stability characteristics of this compound necessitate rigorous testing protocols under various environmental conditions to identify potential degradation pathways and optimize formulation strategies. This document provides comprehensive methodologies for conducting stability-indicating studies and establishing scientifically sound storage protocols for this compound and its pharmaceutical dosage forms.
The development of stability-indicating methods is fundamental for accurate assessment of this compound stability. A validated gradient reversed-phase UPLC method has been successfully developed for determining purity of this compound and timolol maleate in ophthalmic dosage forms in the presence of their impurities and forced degradation products [1].
Chromatographic Conditions:
This method effectively separates this compound and its five impurities as well as timolol maleate and its three impurities, demonstrating excellent specificity and stability-indicating power through peak purity assessments without any flags [1].
For routine quality control analysis, a validated isocratic RP-HPLC method offers a rapid and sensitive alternative for dorzolamide assay in ophthalmic solutions [2].
Chromatographic Conditions:
Table 1: Validation Parameters for RP-HPLC Method of this compound
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9999 | ≥0.999 |
| Precision (%RSD, n=6) | 0.09-0.14 | ≤2.0 |
| Accuracy (% Recovery) | 99.53-100.32 | 98-102 |
| LOD | 0.0405 µg/mL | - |
| LOQ | 0.1226 µg/mL | - |
| Robustness | No significant effect from small variations in flow rate (±0.1 mL/min) and mobile phase composition (±2% acetonitrile) | Consistent results |
The method validation confirmed excellent specificity with no interfering peaks from additives at the retention time of dorzolamide, demonstrating its suitability for stability studies [2].
Forced degradation studies help identify likely degradation products, establish degradation pathways, and validate the stability-indicating properties of analytical methods.
Sample Preparation:
Stress Conditions:
The peak purity of this compound and its related compounds should be assessed using photodiode array detection. No flag in peak purity indicates no co-elution of degradation products with the main peak, thus confirming the stability-indicating power of the method [1]. The forced degradation samples should show significant degradation under various conditions while demonstrating well-separated degradation peaks from the main drug peak.
Conventional dorzolamide eye drop formulations face several challenges that impact stability and efficacy:
Advanced delivery systems have been developed to address these stability and efficacy challenges:
Table 2: Advanced Delivery Systems for this compound
| Delivery System | Mechanism | Stability Advantages |
|---|---|---|
| Cyclodextrin Complexation | Formation of inclusion complexes | Enhanced solubility and chemical stability |
| Polymeric Nanoparticles | Encapsulation in biodegradable polymers | Controlled release, protection from degradation |
| Solid Lipid Nanoparticles | Incorporation into lipid matrices | Improved stability, sustained release |
| Liposomes/Niosomes | Phospholipid vesicular systems | Enhanced corneal permeation, reduced degradation |
| Nanoemulsions | Oil-in-water nanodispersions | Improved solubility and stability |
| In Situ Gelling Systems | Temperature/pH-triggered gelation | Prolonged residence time, reduced administration frequency |
| Contact Lens Delivery | Drug-loaded hydrogel lenses | Sustained release, enhanced bioavailability |
These advanced systems maintain high drug concentrations in the eye while minimizing irritation and viscosity-related issues, ultimately improving stability profiles and therapeutic outcomes [3].
Based on stability studies and formulation characteristics, the following storage conditions are recommended:
Testing Frequency:
Key Parameters to Monitor:
The following diagram illustrates the systematic workflow for conducting comprehensive stability studies of this compound:
Stability studies for this compound require a systematic approach incorporating validated stability-indicating analytical methods, forced degradation studies, and proper storage condition assessments. The UPLC and HPLC methods described provide robust tools for monitoring stability profiles, while advanced delivery systems offer opportunities to enhance stability and therapeutic efficacy. Implementation of these protocols ensures the development of safe, effective, and stable this compound formulations for glaucoma management.
Dorzolamide hydrochloride (DRZ) is a carbonic anhydrase inhibitor widely used in the management of elevated intraocular pressure (IOP) associated with glaucoma. As a topically administered ophthalmic agent, DRZ faces significant challenges in ocular bioavailability due to rapid precorneal clearance and poor corneal penetration, with less than 5% of the administered dose typically reaching the anterior chamber. These limitations necessitate frequent dosing (3-4 times daily) of conventional eye drops (Trusopt), leading to poor patient compliance and potential side effects. To address these challenges, various nanostructured delivery systems have been developed, including self-assembled nanostructures, cubosomes, niosomes, and polymeric nanoparticles, which have demonstrated enhanced corneal permeation and sustained drug release properties.
The molecular structure of DRZ confers ampholytic characteristics, with the molecule existing as a zwitterion at physiological pH, containing both a basic secondary amine and an acidic sulfonamide group. This unique property results in pH-dependent ionization states that significantly influence the drug's partitioning behavior and corneal permeability. At the pH of conventional eye drops (pH 5.5), DRZ is predominantly cationic, while at the physiological pH of tears (7.4), the zwitterionic form dominates. This pH-dependent ionization profile creates a complex partitioning behavior that must be carefully characterized for optimal formulation design. The development of nanostructured delivery systems for DRZ aims to leverage these molecular properties to enhance ocular penetration while providing sustained release kinetics.
Table 1: Summary of Dorzolamide Nanoformulations and Their Characteristics
| Nanoformulation Type | Composition | Particle Size (nm) | Key Advantages | References |
|---|---|---|---|---|
| Self-assembled Nanostructures | DRZ + L-α-Phosphatidylcholine | 100-600 nm | High drug loading, sustained release | [1] [2] |
| Cubosomes | GMO, Pluronic F127 | ~143 nm | Bicontinuous cubic structure, high encapsulation efficiency | [3] |
| Niosomes | Non-ionic surfactants, cholesterol | 150-300 nm | Enhanced corneal permeability, improved stability | [4] |
| Polymeric Nanoparticles | PLGA, Chitosan | 100-250 nm | Mucoadhesion, controlled release | [4] [5] |
The octanol-water partition coefficient (log P) serves as a fundamental physicochemical parameter in pharmaceutical development, providing crucial insights into a drug's lipophilicity and its ability to traverse biological membranes. For ocular drug delivery, this parameter is particularly significant as the cornea presents a multilamellar barrier structure with distinct hydrophilic and lipophilic domains. The corneal epithelium, with its tight junctions and lipophilic character, preferentially allows passage of moderately lipophilic compounds, while the hydrophilic stromal layer favors hydrophilic molecules. Therefore, an optimal balance of hydrophilicity and lipophilicity is essential for effective corneal permeation.
For Dorzolamide, the determination of partition coefficients becomes especially complex due to its ionizable nature and the development of advanced nanostructured formulations. The intrinsic partition coefficient (log P) refers to the ratio of the unionized drug between octanol and water phases, while the apparent distribution coefficient (log D) accounts for ionization at specific pH values. The pH-dependent partitioning behavior directly influences DRZ's ability to traverse the corneal barrier, with research indicating that optimal ocular penetration occurs when the drug exhibits balanced solubility in both aqueous and lipid environments. Recent studies have demonstrated that nanostructured formulations can significantly alter the effective partition coefficient, thereby enhancing corneal permeability and extending ocular residence time.
Accurate determination of partition coefficients for DRZ nanostructures is not merely a regulatory requirement but a critical design parameter that informs formulation strategies. Proper characterization guides the selection of lipid components, surfactants, and manufacturing parameters to achieve the desired partitioning behavior. Moreover, the reliability of partition coefficient data is essential for establishing robust structure-activity relationships and predicting in vivo performance. Recent investigations have revealed concerning variability in reported log P values for ionizable drugs like DRZ, with discrepancies spanning several orders of magnitude in some cases, highlighting the need for standardized, precise measurement protocols specifically adapted for nanostructured formulations.
The shake-flask technique remains the most widely employed reference method for partition coefficient determination despite the development of more high-throughput approaches. This method is based on the direct measurement of drug distribution between pre-saturated n-octanol and aqueous phases under controlled conditions. The experimental procedure involves creating a thermodynamic equilibrium between the two immiscible phases, followed by precise quantification of the drug concentration in each phase using analytical techniques such as UV spectrophotometry or HPLC.
For conventional Dorzolamide solutions, the standard shake-flask protocol involves the following key steps:
When applied to Dorzolamide nanostructures, the traditional shake-flask method requires critical modifications to account for the presence of nanocarriers. The dynamic equilibrium between free drug, encapsulated drug, and nanocarrier components must be considered, as the measured distribution will reflect the combined partitioning of all species present. Furthermore, the potential for nanocarrier accumulation at the interface between octanol and water phases can complicate phase separation and analysis, necessitating careful methodological adaptations.
The reverse-phase HPLC method provides an indirect alternative approach for partition coefficient determination that offers advantages in throughput and reduced sample requirements. This technique is based on the correlation between retention time and lipophilicity, where more lipophilic compounds exhibit longer retention on hydrophobic stationary phases. The OECD Guideline 117 formally standardizes this approach, which involves calibrating the HPLC system with compounds of known partition coefficients and interpolating the retention behavior of unknown compounds against this calibration curve.
The standard HPLC-based protocol involves:
For Dorzolamide nanostructures, the HPLC method presents particular challenges as the nanocarrier components may interfere with the chromatography, potentially causing column fouling or altered retention behavior. Some researchers have adapted this approach by analyzing the partitioning behavior of the formulated product after appropriate sample preparation, though this provides an apparent partition coefficient rather than the intrinsic value for the drug alone. The method is generally applicable for log P values in the range of 0 to 6, though it can be extended to log P values up to 10 with appropriate methodological modifications.
Table 2: Comparison of Methods for Partition Coefficient Determination
| Parameter | Shake-Flask Method | HPLC Method |
|---|---|---|
| Principle | Direct measurement of distribution between octanol and water phases | Correlation of retention time with standards of known log P |
| Application Range | log P -2 to 4 | log P 0 to 6 (extendable to 10) |
| Sample Requirements | Higher (1-10 mg) | Lower (μg range) |
| Throughput | Lower (hours to days) | Higher (minutes per sample) |
| Adaptability to Nanostructures | Requires modification for nanocarrier systems | Limited for complex nanostructures |
| Regulatory Acceptance | Gold standard reference method | OECD Guideline 117 |
| Key Limitations | Phase separation issues, emulsion formation | Correlation may not hold for all compound classes |
The following diagram illustrates the comprehensive workflow for determining partition coefficients of Dorzolamide nanostructures:
Phase Pre-saturation:
Sample Preparation:
Equilibration Process:
Phase Separation:
Sample Analysis:
The partition coefficient (KOW) is calculated using the fundamental equation:
KOW = Coctanol / Cwater
where Coctanol and Cwater represent the equilibrium concentrations of the drug in the octanol and aqueous phases, respectively. For ionizable compounds like Dorzolamide, the pH-dependent distribution coefficient (D) is often more relevant:
D = [Unionized + Ionized]octanol / [Unionized + Ionized]water
For nanostructure formulations, the calculation becomes more complex due to the multiple species present in the system. The apparent partition coefficient (Kapp) reflects the combined distribution of free drug and drug-associated nanocarriers:
Kapp = (Cfree,octanol + Cnanocarrier,octanol) / (Cfree,water + Cnanocarrier,water)
Recent research has highlighted significant challenges in extrapolating partition coefficients to infinite dilution for ionizable drugs, with reported values for the same substance sometimes varying by several orders of magnitude. To address this critical issue, a novel extrapolation approach with respect to pH rather than concentration has been proposed, which can reduce uncertainty from approximately 2.4 to 0.5 logarithmic units.
The following diagram illustrates the decision-making process for interpreting partition coefficient data and optimizing formulations:
Research on self-assembled dorzolamide nanostructures composed of DRZ and L-α-Phosphatidylcholine has demonstrated the critical influence of partition coefficients on formulation performance. These studies utilized a modified thin-film hydration technique with systematic variation in drug-to-polymer ratios (1:1 and 2:1 w/w) and pH conditions (5.4, 7.05, and 8.7). The resulting nanostructures were comprehensively characterized for particle size, polydispersity index, zeta potential, and partition coefficient.
The optimized formulations (F5 and F6), prepared at pH 8.7 with specific drug-to-polymer ratios, exhibited significantly enhanced partition coefficients (0.852-2.330) compared to conventional eye drops. This optimized partitioning behavior directly correlated with superior in vivo performance, showing higher Cmax and AUC0-24 in aqueous humor with extended control over intraocular pressure compared to the marketed product Trusopt. The enhanced partitioning characteristics contributed to improved corneal permeation and sustained pharmacological action, demonstrating the critical role of partition coefficient optimization in formulation development.
Recent investigations of liquid crystal nanocubosomes containing dorzolamide and timolol have revealed interesting partitioning behaviors that contribute to their enhanced efficacy. These bicontinuous cubic nanoparticles, composed of glycerol monooleate (GMO) and stabilized with Poloxamer 407, demonstrated ideal particle characteristics (size: 143.5 ± 2.3 nm, PDI: 0.164) for corneal penetration along with high encapsulation efficiency for both drugs (84.5% for dorzolamide, 91.3% for timolol).
The unique cubic microstructure of these nanocarriers provides a large specific surface area and enables controlled release of both hydrophilic and lipophilic drugs. The optimized partitioning behavior of the formulated drugs, combined with the cubosomal structure, resulted in prolonged residence time and enhanced corneal permeability. In vivo studies demonstrated sustained IOP reduction over 24 hours with a single administration, significantly improving therapeutic efficacy while reducing dosing frequency. This case study highlights how nanocarrier design can modulate effective drug partitioning to optimize ocular delivery.
Table 3: Performance Comparison of Dorzolamide Formulations
| Formulation Parameter | Conventional Eye Drops (Trusopt) | Self-assembled Nanostructures | Cubosomes |
|---|---|---|---|
| Partition Coefficient (K) | Reference | 0.852-2.330 (optimized formulae) | Not specified |
| Dosing Frequency | 3 times daily | Reduced frequency | Once daily |
| Corneal Permeation | Low (<5% bioavailability) | Significantly enhanced | Enhanced |
| IOP Control Duration | 4-6 hours | Extended | 24 hours |
| Cmax in Aqueous Humor | Reference value | Significantly higher | Not specified |
| AUC0-24 | Reference value | Significantly higher | Not specified |
The accurate determination of partition coefficients for Dorzolamide nanostructures represents a critical parameter in the rational design of advanced ocular delivery systems. The protocols outlined in this document provide standardized methodologies for reliable characterization of partitioning behavior, with special considerations for the complexities introduced by nanocarrier systems. The demonstrated correlation between optimized partition coefficients and enhanced in vivo performance underscores the therapeutic relevance of this fundamental physicochemical parameter.
Future directions in this field include the development of high-throughput screening methods for partition coefficient determination specific to nanoformulations, advanced computational models predicting partitioning behavior based on nanocarrier composition, and standardized protocols for characterizing the dynamic partitioning of drugs between nanocarriers and biological membranes. Additionally, the integration of artificial intelligence and machine learning approaches holds promise for correlating multidimensional partitioning data with pharmacological outcomes, potentially accelerating the development of optimized Dorzolamide nanoformulations with enhanced therapeutic efficacy and reduced dosing frequency.
As nanotechnology continues to advance ocular drug delivery, the precise characterization and optimization of partition coefficients will remain indispensable for transforming promising nanocarrier concepts into clinically effective therapies for glaucoma management. The protocols and case studies presented herein provide a foundation for these development efforts, emphasizing rigorous characterization and its crucial role in bridging formulation design with therapeutic performance.
The tables below summarize the typical characterization data for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE) reported for different types of Dorzolamide-loaded nanovesicles.
Table 1: Physicochemical Characterization of Dorzolamide Nanovesicles
| Nanovesicle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Citation |
|---|---|---|---|---|---|
| Cubosomes (Dorzolamide & Timolol) | 143.5 ± 2.3 | 0.164 ± 0.014 | -26.3 ± 1.7 | Dorzolamide: 84.5 ± 2.1 | [1] |
| Niosomes (Span 60, passive load) | ~150 - 800 (size tunable) | Information not specified | Information not specified | Up to 23.5% (dependent on L/D ratio) | [2] |
| Niosomes (Span 60, remote load) | Information not specified | Information not specified | Information not specified | Highest with 50% cholesterol | [2] |
| Proniosomes (Terconazole, reference) | 247.9 ± 0.42 | Information not specified | -43.42 ± 0.85 | 89.51 ± 0.94 | [3] |
Table 2: Key Formulation Variables and Their Impact on Characterization
| Variable | Impact on Encapsulation Efficiency (EE) | Impact on Particle Size & Stability | Citation |
|---|---|---|---|
| Cholesterol Percentage | EE increased remarkably with higher cholesterol (e.g., up to 50%) | Information not specified | [2] |
| Total Lipid Concentration | EE increased with higher total lipid concentration | Information not specified | [2] |
| Drug Loading Method | Remote loading (phosphate gradient) showed higher efficacy than passive loading | Information not specified | [2] |
| Surfactant (TPGS) | Incorporation led to a decrease in EE | Resulted in a retarded drug release rate | [2] |
Here are the detailed methodologies for preparing and characterizing nanovesicles, based on the research analyzed.
This protocol is adapted from the study on Dorzolamide-loaded niosomes [2].
This protocol is adapted from the study on Dorzolamide/Timolol cubosomes [1].
This is a general protocol applicable to all nanovesicle dispersions [2] [1] [3].
This protocol is based on the niosomes study [2].
EE (%) = (Amount of drug encapsulated / Total amount of drug used) × 100The diagram below outlines the key stages in the preparation and characterization of nanovesicles.
The characterization data confirms that nanotechnology can successfully address key challenges in ocular drug delivery. The small particle size (often <200 nm) and suitable surface charge (as indicated by zeta potential) are critical for enhancing corneal penetration and improving pre-corneal retention, thereby increasing the bioavailability of Dorzolamide [4] [1]. Furthermore, the high encapsulation efficiency achieved through optimized formulation variables, such as the remote loading method and cholesterol content, is essential for ensuring sufficient drug delivery and enabling sustained release, which can significantly improve patient compliance by reducing dosing frequency [4] [2].
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the methodologies, please feel free to ask.
Dorzolamide hydrochloride is a carbonic anhydrase inhibitor widely used in glaucoma management to reduce intraocular pressure by decreasing aqueous humor production. Conventional eye drops containing dorzolamide, such as Trusopt, require three times daily administration due to rapid precorneal clearance and limited corneal penetration, resulting in poor patient compliance and potential side effects. [1] To address these limitations, sustained-release formulations including nanoparticles, self-assembled nanostructures, and polymeric microparticles have been developed to extend drug release, reduce dosing frequency, and improve therapeutic outcomes. [2] [1] [3]
The complex anatomy and physiology of the eye present significant challenges for drug delivery. The cornea, consisting of multiple layers including the endothelium, Descemet's membrane, stroma, Bowman's layer, and epithelium, acts as a formidable barrier to drug penetration. [2] Additionally, factors such as tear turnover, nasolacrimal drainage, and limited residence time further reduce the bioavailability of topically administered drugs to less than 3% of the applied dose. [3] These challenges necessitate the development of advanced drug delivery systems that can overcome ocular barriers while providing controlled drug release profiles.
Table: Primary Ocular Barriers to Dorzolamide Delivery
| Barrier Type | Specific Structure | Impact on Drug Delivery |
|---|---|---|
| Anatomical | Corneal layers | Limits transcorneal penetration |
| Physiological | Tear film | Rapid dilution and clearance |
| Drainage | Nasolacrimal system | Systemic absorption and loss |
| Cellular | Tight junctions | Restricts paracellular transport |
The evaluation of release kinetics represents a critical quality attribute for sustained-release dorzolamide formulations. Currently, no compendial or regulatory standards exist specifically for nanoparticle-based drug delivery systems, leading to significant variability in testing methods across research studies. [4] Among the available techniques, three primary approaches are commonly employed: dialysis membrane (DM) methods, sample and separate (SS) methods, and continuous flow (CF) systems. Each method presents distinct advantages and limitations that must be considered during experimental design.
The dialysis membrane method, while widely used due to its simplicity, often underestimates actual release rates due to the additional diffusion barrier created by the membrane and the potential for drug accumulation within the donor compartment. [4] The sample and separate approach eliminates the membrane barrier but requires efficient separation of nanoparticles from the release medium, which can be challenging with nanoscale systems. Recent advancements have introduced centrifugal ultrafiltration (CU) as a highly effective separation technique that can be combined with USP apparatus II (paddle) to create a robust and reproducible system for evaluating nanoparticle release kinetics. [4] This SS+CU method provides superior accuracy and repeatability compared to traditional approaches, making it particularly suitable for quality-by-design formulation development.
Table: Comparison of In Vitro Release Methods for Dorzolamide Formulations
| Method | Principles | Advantages | Limitations |
|---|---|---|---|
| Dialysis Membrane (DM) | Semi-permeable membrane separates nanoparticles from release medium | Simple setup, widely accepted | Potential underestimation of release rate, membrane drug binding |
| Sample and Separate (SS) | Periodic sampling followed by nanoparticle separation | Eliminates membrane barrier, more direct measurement | Separation efficiency critical, potential for continued release during separation |
| Centrifugal Ultrafiltration (SS+CU) | Combines SS with centrifugal ultrafiltration separation | High separation efficiency, excellent reproducibility | Requires specialized equipment, optimization of centrifugal forces |
| Continuous Flow (CF) | Continuous replenishment of release medium | Maintains sink conditions, mimics physiological flow | Complex setup, limited equipment compatibility |
Sink Condition Validation: Prior to release studies, determine the solubility of dorzolamide in the selected release medium to ensure sink conditions throughout the experiment. The volume of release medium should be at least three times that required to form a saturated solution. [4]
Formulation Dispersion: Accurately weigh an amount of dorzolamide formulation equivalent to 2-5 mg of drug and disperse in 500 mL of release medium pre-warmed to 32±0.5°C (simulating ocular surface temperature) in the USP apparatus II vessel.
Agitation and Sampling: Set the paddle rotation speed to 50 rpm to simulate mild agitation conditions relevant to ocular delivery. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1-2 mL aliquots from the release vessel.
Separation Process: Immediately process withdrawn samples using centrifugal ultrafiltration at optimized conditions (typically 4000-5000 × g for 15-30 minutes) to separate the released dorzolamide from the particulate carrier system.
Drug Quantification: Analyze the filtrate containing released dorzolamide using the validated HPLC-UV method with detection at 254 nm. Injections of 20-50 μL are typically used with a flow rate of 1.0 mL/min.
Data Recording: Record peak areas and calculate dorzolamide concentration against a pre-established calibration curve (typically 0.1-100 μg/mL range).
Self-assembled drug nanostructures (SADN) represent an advanced delivery approach where dorzolamide and amphiphilic compounds like L-α-Phosphatidylcholine form stable structures through non-covalent interactions. These systems demonstrate superior drug loading capacity and reduced drug leakage compared to conventional encapsulation approaches. [1] Optimization studies utilizing response surface methodology have identified that formulations prepared at pH 8.7 with drug-to-polymer ratios of 1:1 or 2:1 w/w exhibit the most favorable characteristics, including extended release half-life and enhanced partition coefficients. [1]
The release kinetics of SADN typically follow diffusion-controlled mechanisms, with the phospholipid bilayer acting as a sustained-release barrier. These nanostructures have demonstrated significantly improved corneal permeability in ex vivo studies, with a 2- to 3-fold increase in transcorneal flux compared to conventional dorzolamide solutions. In vivo pharmacokinetic evaluations revealed that optimized SADN formulations achieved higher Cmax values in aqueous humor and extended mean residence time from approximately 2 hours (conventional solution) to over 8 hours, supporting their potential for once-daily administration. [1]
Biodegradable polymeric microparticles offer an alternative approach for sustained dorzolamide delivery, particularly via subconjunctival administration. Research has demonstrated that dorzolamide encapsulated in poly(ethylene glycol)-co-poly(sebacic acid) (PEG3-PSA) microparticles can achieve high drug loading (up to 14.9%) and extend release over 12 days in vitro. [3] The incorporation of triethylamine (TEA) during formulation enhances drug-polymer compatibility and modifies release kinetics through ionic interactions.
Following subconjunctival injection in rabbit models, dorzolamide-loaded PEG3-PSA microparticles demonstrated significant IOP reduction (up to 4.0 ± 1.5 mmHg) for 35 days compared to untreated control eyes. [3] The release profile from these systems typically exhibits a triphasic pattern: an initial burst release associated with surface-bound drug, a sustained diffusion-controlled phase, and a final degradation-controlled release as the polymer matrix erodes. The in vivo degradation of PEG3-PSA microparticles extends to approximately 42 days, significantly longer than observed in vitro, highlighting the importance of considering biological factors when extrapolating release data. [3]
Table: Dorzolamide Sustained-Release Formulations and Their Release Characteristics
| Formulation Type | Composition | Drug Loading | Release Duration | Key Release Mechanisms |
|---|---|---|---|---|
| Self-Assembled Nanostructures | Dorzolamide + L-α-Phosphatidylcholine | ~20% w/w | Up to 24 hours in vitro | Diffusion through lipid bilayers |
| Polymeric Microparticles | PEG3-PSA with triethylamine | 14.9% w/w | 12 days in vitro, 35 days in vivo | Burst release, diffusion, degradation |
| Solid Lipid Nanoparticles | Lipid matrix with surfactants | 5-15% typical | 24-96 hours | Diffusion through lipid matrix |
| Acoustically Responsive Scaffolds | Fibrin hydrogel with emulsion | Variable | On-demand with ultrasound | Ultrasound-triggered release |
The analysis of release data from sustained-release dorzolamide formulations should include fitting to multiple kinetic models to identify the predominant release mechanisms. The most relevant models for ophthalmic delivery systems include:
For dorzolamide-loaded self-assembled nanostructures, release data typically fits best with the Higuchi diffusion model, indicating a matrix diffusion-controlled mechanism. [1] The release exponent (n) in the Korsmeyer-Peppas model for these systems generally falls between 0.5 and 0.7, suggesting anomalous transport combining diffusion and polymer relaxation. [1]
Comprehensive characterization of dorzolamide sustained-release formulations should include multiple quality attributes beyond release kinetics:
Successful implementation of the SS+CU method requires careful optimization of several parameters:
The development of sustained-release dorzolamide formulations requires robust and reproducible in vitro release assessment methods. The SS+CU approach using USP Apparatus II combined with centrifugal ultrafiltration provides superior accuracy for nanoparticulate systems compared to traditional dialysis methods. [4] Formulation strategies including self-assembled nanostructures, polymeric microparticles, and solid lipid nanoparticles can significantly extend dorzolamide release from hours to weeks, potentially transforming glaucoma management from multi-daily to once-daily or less frequent administration. [1] [3] [5]
When implementing these protocols, researchers should carefully consider the interrelationship between formulation composition, release kinetics, and intended administration route to develop clinically relevant in vitro release specifications. Continued advancement in this field holds promise for significantly improved patient adherence and therapeutic outcomes in glaucoma management through optimized sustained-release dorzolamide delivery systems.
Low drug content can reduce formulation efficacy. Here are strategies to address this based on recent successful formulations.
Potential Cause & Solution: Optimize Lipid-to-Drug Ratio and Composition
Potential Cause & Solution: Select an Appropriate Preparation Method
The table below summarizes key parameters and outcomes from various studies to guide your experimentation.
| Nanostructure Type | Key Composition & Parameters | Reported Drug Content/Encapsulation Efficiency | Reference |
|---|---|---|---|
| Self-assembled Nanostructures | L-α-Phosphatidylcholine, Drug:PC (1:1 & 2:1 w/w), pH 8.7 | ~92-99% Drug Content | [1] [2] |
| Nanoliposomes | Phosphatidylcholine:Cholesterol (7:4 molar ratio), TLH method | 57.5% Encapsulation Efficiency | [3] |
| Cubosomes | Glycerol Monooleate (GMO), Poloxamer 407, Dorzolamide & Timolol | 84.5% Encapsulation Efficiency (Dorzolamide) | [4] |
| Polymeric Nanoparticles | Eudragit RSPO, Poloxamer 188, Nanoprecipitation | High drug release ( 99.37% for optimal F2 formulation) | [5] |
Burst release or rapid clearance are common hurdles. Achieving sustained release is key to reducing dosing frequency.
Potential Cause & Solution: Utilize Sustained-Release Lipid Carriers like Cubosomes
Potential Cause & Solution: Explore Alternative Administration Routes for Long-Term Release
The following workflow diagrams the experimental journey for developing and troubleshooting a Dorzolamide nanosuspension.
The cornea is a significant barrier. Enhancing permeation is crucial for bioavailability.
Potential Cause & Solution: Formulate Positively Charged Nanoliposomes
Potential Cause & Solution: Optimize the Partition Coefficient
Cmax and AUC in the aqueous humor compared to a marketed product [1] [2].The following diagram illustrates the logical relationship between formulation parameters and the critical quality attributes (CQAs) of your nanostructures, helping you identify the root cause of issues.
The stability of Dorzolamide in ophthalmic solutions can be compromised by several factors. The table below summarizes the primary degradation pathways and their consequences.
| Degradation Factor | Effect on Dorzolamide & Formulation | Supporting Evidence |
|---|---|---|
| Oxidative Stress | Leads to the formation of multiple degradation products (impurities). | A stability-indicating method detected five Dorzolamide impurities after forced oxidative degradation [1]. |
| Temperature | Storage at elevated or inappropriate temperatures accelerates chemical degradation. | A study on cysteamine eye drops (another sulfhydryl drug) showed significant API loss at +4°C compared to -20°C, highlighting temperature sensitivity [2]. |
| Light (UV Radiation) | Exposure to light can cause photodegradation of the active ingredient. | Studies on other pharmaceuticals show UV radiation can break down chemical structures, and polymeric excipients can influence the rate of decay [3]. |
| pH | Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis and other degradation reactions. | Forced degradation studies for method validation subject Dorzolamide to acid and base conditions to simulate these pathways [1]. |
| Formulation Excipients | The presence of preservatives (e.g., BAK) can increase ocular surface toxicity and instability; ionic vs. non-ionic gels can alter compatibility. | Preservative-free formulations improve patient tolerability. The polymeric matrix of a gel can stabilize or accelerate the decomposition of an active compound [4] [3]. |
Here are detailed methodologies for key experiments cited in the literature to assess Dorzolamide stability and related formulation properties.
This method separates Dorzolamide from its degradation products and impurities [1].
This workflow systematically evaluates the stability of a drug substance.
This protocol is critical for ensuring dose uniformity of suspension eye drops, which can be affected by storage [5].
Q1: What is the primary degradation pathway for Dorzolamide? The main pathways are oxidation and hydrolysis. A validated stability-indicating method confirms this by successfully separating Dorzolamide from its five known impurities generated under oxidative, acid, and base stress conditions [1].
Q2: How does storage temperature affect ophthalmic suspensions in general? Storage temperature is critical. A study on fluorometholone suspensions found that storage at low temperatures (e.g., 10°C) can cause sedimentation that is difficult to re-disperse with normal hand shaking, leading to sub-therapeutic dosing. For some formulations, vigorous vortex shaking was required, and for others, it still failed to achieve the specified concentration [5].
Q3: Are there alternative formulation strategies to improve Dorzolamide stability and delivery? Yes, advanced drug delivery systems are being researched to overcome stability and bioavailability challenges.
Q4: Why are preservative-free formulations recommended for long-term therapy? Preservatives like benzalkonium chloride (BAK) are known to cause ocular surface toxicity, leading to discomfort, tear film instability, and reduced adherence. A study on preservative-free Dorzolamide-Timolol fixed combination showed significant IOP reduction without increasing eye discomfort, making it a preferable option for chronic treatment [4].
The following table summarizes quantitative data from clinical studies comparing preserved and preservative-free (PF) fixed-dose combinations of dorzolamide and timolol, a common therapeutic pairing [1] [2] [3].
| Parameter | Preserved Formulation (Findings) | Preservative-Free (PF) Formulation (Findings) | Clinical Implications & P-Value |
|---|---|---|---|
| IOP Reduction Efficacy | Effective; ~9.0 mmHg (32.7%) reduction at peak [3] | Equivalent to preserved formulation; significant reduction (mean change: -1.9 mmHg) [1] | PF formulation maintains primary efficacy endpoint while improving tolerability (P < 0.001 for IOP reduction in PF study) [1] |
| Ocular Surface Disease Index (OSDI) | Higher scores associated with preserved drops [1] | Significant improvement: Median score decreased from 41.7 to 12.5 [1] | Direct evidence of improved patient comfort and ocular surface health (P < 0.001) [1] |
| Tear Film Break-Up Time (TBUT) | Reduced TBUT associated with preservative use [1] | Significant improvement: Increased from 9.0 seconds to 12.3 seconds [1] | Objective measure shows improved tear film stability (P < 0.001) [1] |
| Common Local Side Effects | High incidence: Burning, stinging, bitter taste, conjunctival redness [4] [5] [6] | Reduced incidence: Significant decrease in ocular abrasion (from 30.6% to 1.3%) [1] | Mitigation of adverse events directly impacts patient adherence and quality of life (P < 0.001) [1] |
| Study Design & References | Regulatory trials and post-marketing surveillance [3] | 3-month, single-arm, multicenter prospective cohort (N=382) [1] | Real-world evidence supports the transition to PF formulations [1] |
For researchers designing studies to evaluate the ocular tolerability of new dorzolamide formulations, here are key methodologies from the cited literature.
1. Protocol for Clinical Safety and Tolerability Evaluation This protocol is based on a 3-month multicenter study evaluating a PF dorzolamide/timolol fixed-dose combination [1].
2. Protocol for Evaluating Patient Adherence and Sensation This methodology focuses on the subjective experience, which directly correlates with long-term adherence [2].
The diagram below illustrates the pathway through which dorzolamide eye drops cause side effects and the primary mitigation strategy identified in research.
Q1: What is the mechanistic basis for dorzolamide causing ocular burning and stinging? The discomfort is multifactorial. While the active ingredient itself can cause transient stinging in some patients, the preservatives in multi-dose bottles (e.g., Benzalkonium Chloride - BAK) are a primary culprit. BAK is a detergent that disrupts the lipid layer of the tear film and damages corneal and conjunctival epithelial cells, leading to ocular surface disease, inflammation, and the sensation of burning [3].
Q2: Beyond changing formulations, what other experimental variables should we consider to improve tolerability? When developing new formulations, consider:
Q3: The fixed-combination studies show promising results. Is the improved tolerability solely due to the absence of preservatives? While the elimination of preservatives is the dominant factor, there is an additional adherence benefit from fixed-dose combinations themselves. Switching from two separate bottles to one reduces the total number of drops and exposure to potentially irritating ingredients per day, which in itself can improve the ocular surface and patient compliance, as seen in a study where adherence improved after the switch [2] [3].
The commercially available Dorzolamide hydrochloride ophthalmic solution is an acidic, aqueous solution with a defined pH necessary for drug solubility and stability.
| Formulation | Reported pH | Citation |
|---|---|---|
| Dorzolamide HCl Ophthalmic Solution (2%) | ~5.6 | [1] [2] |
| Dorzolamide & Timolol Maleate Combination Solution | Information not specified in results |
This acidic pH is a critical physicochemical determinant. Dorzolamide is an ampholyte, and its solubility, lipophilicity, and consequently, its corneal permeation are highly dependent on the pH of the solution [2]. The low pH is required to keep the drug in solution, but it is also a primary cause of ocular side effects like burning and stinging upon administration [3].
For a comprehensive troubleshooting guide, you would need to establish experimental data. Based on the general principles, here are key areas to investigate:
The following diagram outlines the core logical relationship between the formulation's pH, its critical attributes, and the resulting performance and stability.
Dorzolamide's unpleasant taste is a direct and common issue noted in clinical studies and product information.
The following table summarizes the primary technological approaches used in the industry to mask bitter tastes, which could be explored for Dorzolamide reformulation [3] [5].
| Technology | Mechanism of Action | Commonly Used Agents/Methods |
|---|---|---|
| Organoleptic Methods | Adding agents to mask or block the bitter taste at the receptor level. | Sweeteners (sucralose, aspartame), flavors (mint, orange), bitterness blockers (adenosine monophosphate) [5]. |
| Polymer Coating | Creating a physical barrier that prevents the drug from contacting taste buds. | Fluid-bed coating with polymers like Eudragit E-100, ethylcellulose, or lipids like glyceryl behenate [5]. |
| Complexation | Trapping the bitter drug molecule within another molecule or resin. | Cyclodextrins (inclusion complexes), ion-exchange resins (e.g., methacrylic acid-divinyl benzene polymer) [5]. |
| Microencapsulation | Encapsulating drug particles in a polymeric membrane to isolate them. | Coacervation/phase separation techniques (e.g., Microcaps technology) [5]. |
| Hot-Melt Extrusion (HME) | Dispersing the drug in a polymeric matrix that limits release in the mouth. | Melting and mixing drug with polymers using a twin-screw extruder [5]. |
| Spray Drying | Encapsulating the drug in a coating via a single-step drying process. | Spray-drying a solution/dispersion of the drug and a polymer [5]. |
The diagram below outlines the general cellular mechanism of bitter taste perception, which is the fundamental process that taste-masking strategies aim to interrupt.
While specific experimental protocols for Dorzolamide were not found in the current search, the general taste-masking technologies and the understanding of bitter taste mechanisms provide a solid starting point for research.
The following table summarizes the core quantitative data and clinical characteristics of Dorzolamide hypersensitivity for easy reference [1] [2].
| Aspect | Clinical & Quantitative Data |
|---|---|
| Reaction Type | Allergic contact dermatitis (delayed-type, Type IV hypersensitivity); systemic allergic reactions also possible [1] [2]. |
| Typical Onset | Can appear about one month after initiating treatment [1]. |
| Common Clinical Signs | Periorbital eczematous swelling, erythema, severe pruritus (itching), burning sensation, conjunctivitis, lid reactions [1] [2]. |
| Incidence of Ocular Allergic Reactions | Approximately 10% of patients in clinical trials [2]. |
| Patch Test Concentration | Pure dorzolamide hydrochloride 1% (confirmed via Finn chamber method) [1]. |
| Key Component for Testing | The sulfonamide group in dorzolamide is the suspected allergen; patch test with the pure drug is diagnostic [1] [2]. |
A confirmed case report provides a methodology for diagnosing this adverse reaction [1].
Objective: To confirm a diagnosis of allergic contact dermatitis induced by topical Dorzolamide.
Materials:
Methodology:
Dorzolamide hypersensitivity is a classic example of a T cell-mediated delayed-type (Type IV) reaction [4]. The underlying mechanism can be explained by the hapten model:
This pathway is summarized in the following diagram:
When investigating a suspected reaction, consider these factors:
For researchers and clinicians, the management strategy is clear-cut:
The core challenge with multi-dose containers is that any contact with a non-sterile surface can introduce microorganisms. Once contaminated, the entire solution can become a medium for microbial growth, posing a significant risk to both experimental integrity and patient safety in clinical settings [1].
For reliable experimental results and safety, consistent aseptic technique is crucial. The following steps are adapted from clinical guidelines and are directly applicable to laboratory use [4] [1] [5].
| Step | Key Action | Rationale & Technical Note |
|---|---|---|
| 1. Hand Hygiene | Wash hands thoroughly with soap and water. | Removes transient flora and reduces risk of contamination. |
| 2. Container Inspection | Check solution is clear, colorless, and free from particles. | Ensures product integrity. Discard if solution appears cloudy or contaminated. |
| 3. Aseptic Opening | Unscrew cap without touching the dropper tip. | Prevents the introduction of contaminants to the dispensing tip. |
| 4. Administration | Hold bottle without contacting eye, eyelid, or any surface. Gently squeeze to instill a drop. | The tip must remain sterile. For experiments, instill drop into a sterile vessel (e.g., well plate, beaker). |
| 5. Post-Use Seal | Tightly close the container immediately after use. | Prevents evaporation and introduction of airborne contaminants. |
| 6. Storage | Store according to manufacturer's instructions (often at room temperature, away from light). | Maintains chemical stability and potency of the preservative system. |
An important technique to enhance safety and efficacy is punctal occlusion. By applying pressure to the inner corner of the eye for two minutes after administration, systemic absorption is reduced, which minimizes systemic side effects and increases the drug's local activity [1]. In a laboratory context, this principle can be applied by ensuring the drug remains at the intended site of action.
For rigorous research, especially when sourcing drugs for studies, proactive quality control is essential. A 2023 study highlights the risks of substandard products and outlines a methodology for quality assessment [2].
The diagram below outlines a research workflow for assessing the quality of Dorzolamide samples, integrating visual, microbiological, and chemical analyses.
| Question | Evidence-Based Answer & Key Research Insight | Relevant Citations |
|---|---|---|
| Can dorzolamide be applied with contact lenses? | No. Dorzolamide solutions containing Benzalkonium Chloride (BAK) must not come into contact with soft contact lenses. BAK can be absorbed by the lens material, leading to potential ocular surface damage and lens degradation. Lenses should be removed before application and reinserted no sooner than 15 minutes post-instillation. | [1] [2] |
| What is the primary cause of incompatibility? | The key culprit is the preservative BAK, not the active pharmaceutical ingredient (API) dorzolamide itself. BAK is a quaternary ammonium compound that binds to hydrophilic hydrogel materials used in soft contact lenses. | [1] [2] |
| What adverse effects are linked to chronic use? | Long-term use of topical medications like dorzolamide is associated with an increased risk of drug-related keratitis and other ocular surface diseases. Studies data-mined from the FDA Adverse Event Reporting System (FAERS) show dorzolamide among the top ophthalmic drugs linked to this condition. | [3] |
| Are there any preservative-free alternatives? | Yes. Preservative-free formulations of fixed-combination dorzolamide and timolol are available. These are supplied in single-use containers and should be administered immediately after opening, with any remaining solution discarded. | [1] |
For researchers developing new formulations or studying drug-lens interactions, here are detailed methodologies and key quantitative data from recent studies.
This protocol is crucial for confirming suspected hypersensitivity to dorzolamide in clinical subjects or during safety studies.
This factorial design approach is a model for optimizing sustained-release formulations to improve bioavailability and reduce dosing frequency.
The experimental workflow for this sustained-release formulation can be visualized as follows:
This methodology demonstrates a cutting-edge approach to creating drug-eluting contact lenses, directly addressing the compatibility problem.
The following diagram illustrates the integrated computational and experimental workflow for developing MIP contact lenses:
The tables below summarize the core characteristics, efficacy data, and safety profiles of Dorzolamide and Timolol, both as monotherapies and in a fixed-dose combination.
| Feature | Timolol | Dorzolamide | Dorzolamide/Timolol Fixed Combination |
|---|---|---|---|
| Drug Class | Non-selective β-adrenergic blocker [1] [2] | Topical carbonic anhydrase inhibitor (CAI) [3] [1] | Fixed-dose combination [3] [4] |
| Primary Mechanism of Action | Reduces aqueous humor production [2] | Reduces aqueous humor production [5] | Dual mechanism to reduce aqueous production |
| Typical Dosage | Twice daily [4] [6] | Three times daily (as monotherapy) [4] | Twice daily [3] [4] [7] |
| IOP Reduction (vs. baseline) | ~20% (as baseline in studies) [4] | ~16% (as add-on to timolol) [4] | ~14-22% [4] [7]; additional 1.9 mmHg reduction with PF formula [3] |
| Key Systemic Considerations | Contraindicated in asthma, COPD, bradycardia [1]; can reduce heart rate & BP [6] | Generally fewer systemic concerns [8] | Carries timolol's systemic risks [6] |
| Aspect | Timolol | Dorzolamide | Dorzolamide/Timolol Fixed Combination |
|---|---|---|---|
| Common Ocular Side Effects | Ocular abrasion, foreign body sensation [3] [9] | Lower incidence of ocular abrasion (1.3% vs 30.6%) with PF formula [3] | |
| Impact on Ocular Surface | Improves OSDI scores & TBUT; improves dry eye symptoms [3] | ||
| Unique Benefits | Well-established, first-line efficacy | Improves optic nerve head blood flow [8] | Improved tolerability and adherence vs. separate bottles [3] [1] |
| Evidence Strength | Numerous RCTs, long-term safety data [4] [2] [7] | RCTs and hemodynamic studies [4] [8] | Established equivalence to concomitant therapy [4] [7] |
For a deeper understanding, here are the methodologies and findings from several pivotal studies cited in the comparison tables.
1. Equivalence of Fixed-Combination vs. Concomitant Therapy
2. Efficacy of Increased Dosage Frequency
3. Impact on Ocular Blood Flow
The following diagrams illustrate the distinct mechanisms by which Dorzolamide and Timolol lower intraocular pressure and how their effects are evaluated in clinical studies.
The table below summarizes the key findings from long-term studies comparing dorzolamide and betaxolol.
| Aspect | Dorzolamide | Betaxolol |
|---|---|---|
| Mechanism of Action | Carbonic anhydrase inhibitor, reduces aqueous humor production [1] | Cardioselective beta-1 adrenergic receptor blocker, reduces aqueous humor production [2] |
| IOP Reduction (1-Year Peak) | ~23% mean reduction [3] | ~21% mean reduction [3] |
| IOP Reduction (1-Year Trough) | ~17% mean reduction [3] | ~15% mean reduction [3] |
| Corneal Endothelial Safety | Equivalent: Mean cell density loss of 3.6% after 1 year [4] | Equivalent: Mean cell density loss of 4.2% after 1 year [4] |
| Common Local Side Effects | Ocular burning/stinging, taste perversion (14.6%) [5] | Ocular burning/stinging [5] |
| Systemic Safety Considerations | Minimal systemic electrolyte disturbance [3] | Minimal effect on pulmonary function; slight reduction in heart rate and diastolic blood pressure [1] [2] |
| Effect on Ocular Blood Flow | Accelerated retinal arteriovenous passage time; some studies report improved blood flow in optic nerve head [1] [6] | May improve tissue circulation in the iris and optic nerve head; relaxes retinal microarteries [6] |
The data in the table above is derived from rigorous clinical trials. Here are the methodologies used in these key studies.
This was a double-masked, randomized, 1-year study conducted at multiple centers [4] [3].
This was a 12-week, multicenter, double-masked, parallel-design study [5].
This study focused on the drugs' effects on blood flow in patients with Normal-Tension Glaucoma (NTG) [1] [6].
The diagrams below illustrate the distinct mechanisms of action for each drug and the general workflow of the clinical trials.
| Formulation Type | Key Composition | Model Used | Key Findings | Experimental Evidence |
|---|
| Nanoliposomes [1] | Phosphatidylcholine, Cholesterol (7:4 molar ratio) | Albino Rabbits | ↑ Encapsulation Efficiency: ~58% ↑ Corneal Permeation: 1.7x higher than solution ↑ IOP Reduction: Longer and greater effect vs. marketed drop (Trusopt) | • IOP Measurement: Tonometry for 8 hours • Permeation Study: Ex-vivo rabbit cornea • Characterization: Particle size: ~76 nm, Zeta potential: +12.8 mV | | Polymeric Nanoparticles [2] | Eudragit RS 100 / RL 100 | In-Vitro | ↑ Encapsulation Efficiency: High with 1:4 drug:polymer ratio Sustained Release: Prolonged profile over time Positive Zeta Potential: +19 to +42 mV, favoring corneal adhesion | • Release Study: In-vitro dialysis • Characterization: Particle size: 65-395 nm | | Proniosomal Gel [3] | Span 40, Cholesterol | Albino Rabbits | ↑ Entrapment Efficiency: Optimized via factorial design Sustained IOP Reduction: Significantly longer vs. Trusopt ↑ Bioavailability: Higher in the eye | • IOP Measurement: Pharmacodynamic study • Optimization: 5² full factorial design | | Polymeric Inserts [4] | Chitosan, Hydroxyethyl Cellulose | Glaucomatous Rats | ↑ Ocular Retention: >50% drug in eye after 18h (vs. ~30% for drops) Prolonged Effect: Significant IOP reduction for 2 weeks post-single dose Neuroprotection: Prevented retinal ganglion cell death | • Scintigraphy: 99mTc-dorzolamide for tracking • IOP Measurement: Over two weeks • Histology: Retinal ganglion cell analysis |
For researchers looking to replicate or build upon these studies, here is a detailed look at the key methodologies used.
EE% = (Total drug - Free drug) / Total drug × 100 [1].The experimental workflow for developing and evaluating these drug delivery systems can be visualized as follows:
| Study Focus | Intervention & Comparison | Key Efficacy Findings | Key Safety & Other Findings |
|---|
| Maximal Medical Therapy [1] | TDB-L (n=NR): Timolol/Dorzolamide/Brimonidine + Latanoprost vs. TD-L (n=NR): Timolol/Dorzolamide + Latanoprost | • IOP Reduction (Day 60): TDB-L: -6.3 mmHg (from 20.1 to 14.0 mmHg) TD-L: -4.5 mmHg (from 20.8 to 16.8 mmHg) • Between-group p-value: 0.042 | • Conjunctival Hyperemia: More moderate cases in TD-L group (p=0.002) • Safety: No drug-related adverse events in either group | | Long-term IOP & Hemodynamics [2] | Dor+Tim (n=146): Dorzolamide 2% + Timolol 0.5% (BID) vs. Brin+Tim (n=146): Brinzolamide 1% + Timolol 0.5% (BID) | • IOP Reduction (60 months): Both groups: -4.3 mmHg • Retrobulbar Blood Flow: Dor+Tim significantly increased end-diastolic velocity and reduced resistivity index in ocular arteries. Brin+Tim showed no significant change. | Study focused on efficacy and hemodynamics; specific adverse event rates not highlighted in the abstract. | | Acute Adjunctive Effect [3] | Brim+BB (n=28): Brimonidine 0.2% + Beta-blocker vs. Dor+BB (n=28): Dorzolamide 2% + Beta-blocker Cross-over study | • Max Mean IOP Decrease: Brim+BB: -7.0 mmHg (35.5%) at 8 hrs Dor+BB: -4.0 mmHg (22.0%) at 6 hrs • Brimonidine showed a significantly higher hypotensive effect at 4 and 8 hours (p=0.04). | Study compared acute efficacy, not long-term safety. |
Abbreviations: IOP: Intraocular Pressure; n: number of patients; NR: Not Reported in the excerpt; TDB-L: Timolol/Dorzolamide/Brimonidine/Latanoprost; TD-L: Timolol/Dorzolamide/Latanoprost; Dor+Tim: Dorzolamide + Timolol; Brin+Tim: Brinzolamide + Timolol; Brim+BB: Brimonidine + Beta-blocker; Dor+BB: Dorzolamide + Beta-blocker.
Here are the detailed methodologies from the key studies cited above, which provide a framework for designing comparative experiments.
1. Protocol for Maximal Medical Therapy Study [1]
2. Protocol for Long-term Hemodynamic Study [2]
The additive effect of dorzolamide and beta-blockers arises from their distinct, complementary mechanisms for reducing intraocular pressure, primarily by targeting different aspects of aqueous humor dynamics. The following diagram illustrates these pathways.
The combination provides a powerful IOP-lowering effect by simultaneously attacking the problem of excess aqueous humor from two different angles.
| Feature | Dorzolamide (Topical) | Systemic CAIs (e.g., Acetazolamide, Methazolamide) |
|---|---|---|
| Primary Indication | Elevated IOP in Ocular Hypertension & Open-Angle Glaucoma [1] [2] | Glaucoma, Idiopathic Intracranial Hypertension, Altitude Sickness, Epilepsy [3] [4] |
| Mechanism of Action | Inhibits carbonic anhydrase isoenzyme II (CA-II) in the ciliary body, reducing aqueous humor production [1]. | Systemic inhibition of multiple CA isoenzymes (CA-II, CA-IV) [3]. |
| Efficacy in IOP Reduction | Effective as monotherapy or in combination; slightly less potent than oral CAIs when added to other topical therapies [5]. | Highly effective; reduces IOP by 30-40% [3]. Superior to dorzolamide as an adjunct therapy [5]. |
| Common Side Effects | Ocular: Burning, stinging, bitter taste, superficial punctate keratitis, allergic reactions [6] [2]. | Systemic: Fatigue, nausea, diarrhea, paresthesia ("tingling") in extremities, metabolic acidosis, hypokalemia [3] [4]. |
| Serious Safety Risks | • Sulfonamide-type hypersensitivity (rare, but severe) • Corneal endothelial damage in susceptible patients [2]. | • Severe metabolic acidosis & electrolyte imbalances • Stevens-Johnson syndrome / Toxic Epidermal Necrolysis • Aplastic anemia, agranulocytosis • Nephrolithiasis (kidney stones), Fulminant hepatic necrosis [3] [4]. | | Systemic Absorption | Limited systemic absorption, though it accumulates in red blood cells [1]. | High systemic bioavailability; widespread distribution [3] [4]. | | Key Monitoring Parameters | Ocular surface health, signs of allergic reaction [2]. | Serum electrolytes, blood pH, complete blood count, renal function [4]. |
Recent clinical studies provide quantitative data supporting the safety and efficacy of these treatments.
Recent Evidence for Preservative-Free Dorzolamide/Timolol: A 2025 multicenter prospective cohort study demonstrated that switching to a preservative-free (PF) dorzolamide/timolol combination was effective and well-tolerated [6].
Systemic CAI Safety in Context: A 2025 scoping review reaffirmed that while systemic CAIs carry a risk of adverse events, the incidence of severe events is relatively low. It emphasizes that a tailored risk-benefit evaluation is crucial, especially for patients with comorbidities [3] [7].
For researchers, understanding the methodology behind key studies is essential. Here are outlines of the protocols from the cited literature.
1. Protocol for Clinical Trial on Preservative-Free Dorzolamide/Timolol [6]
2. Protocol for a Comparative Crossover Study [5]
The following diagram illustrates the mechanism by which Carbonic Anhydrase Inhibitors (CAIs) reduce aqueous humor production in the ciliary body of the eye. Dorzolamide acts locally here, while systemic CAIs inhibit the same enzyme but with body-wide effects.
| Feature | Method for Dorzolamide Alone [1] | Method for Dorzolamide & Timolol Maleate [2] |
|---|---|---|
| Analyte(s) | Dorzolamide | Dorzolamide and Timolol Maleate |
| Column | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) [1] | Inertsil ODS 3V C18 (250 × 4.6 mm, 5 µm) [2] |
| Mobile Phase | Phosphate buffer (pH 2.5):Acetonitrile (90:10, v/v) [1] | 1-Octane Sulphonic acid buffer (pH 3.5):Acetonitrile (64:36, V/V) [2] |
| Flow Rate | 0.8 mL/min [1] | 1.0 mL/min [2] |
| Detection Wavelength | 254 nm [1] | 254 nm (Dorzolamide); 295 nm (Timolol) [2] |
| Retention Time | ~2.65 minutes [1] | ~6.02 minutes (Dorzolamide); ~8.25 minutes (Timolol) [2] |
| Linearity Range | 10 - 150 µg/mL [1] | 4 - 720 µg/mL (Dorzolamide); 1 - 180 µg/mL (Timolol) [2] |
| Correlation Coefficient (r²) | 0.9999 [1] | 0.999 (for both drugs) [2] |
| Accuracy (% Recovery) | 99.53% - 100.32% [1] | Information not available in abstract |
| Precision (%RSD) | ≤ 0.14% [1] | Information not available in abstract |
| LOD | 0.0405 µg/mL [1] | 0.6951 µg/mL (Dorzolamide); 0.2489 µg/mL (Timolol) [2] |
| LOQ | 0.1226 µg/mL [1] | 2.3214 µg/mL (Dorzolamide); 0.8317 µg/mL (Timolol) [2] |
Here are the detailed methodologies for the key experiments cited in the table.
The diagram below outlines the general workflow for developing and validating an RP-HPLC method, as demonstrated in the studies.
Irritant;Health Hazard